Benzyl trans-4-aminomethylcyclohexylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOPGOCTHCBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623936 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-74-0 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Benzyl trans-4-aminomethylcyclohexylcarbamate
Foreword: The Strategic Importance of a Versatile Intermediate
In the landscape of modern drug discovery and specialty chemical synthesis, the strategic value of certain molecular scaffolds cannot be overstated. Benzyl trans-4-aminomethylcyclohexylcarbamate is one such cornerstone molecule. Its rigid cyclohexyl core, functionalized with a protected amine and a primary amine, offers a unique three-dimensional vector for building complex molecular architectures. This guide provides an in-depth examination of its synthesis, characterization, and handling, grounded in field-proven insights and established scientific principles. It is intended for researchers and professionals who require a robust and reproducible methodology for accessing this critical building block.
The compound's utility is primarily as a key intermediate. For instance, its structural motifs are explored in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Furthermore, its derivatives have been investigated for their potential as anticancer agents, specifically in overcoming multidrug resistance mechanisms in cancer cells.[2] The trans-configuration of the cyclohexane ring is often crucial, providing a defined spatial relationship between the two amine functionalities that is essential for targeted biological interactions.
Part 1: The Synthesis Pathway—A Rationale-Driven Approach
The most common and reliable synthesis of this compound involves the selective N-protection of one of the two amino groups of trans-1,4-diaminomethylcyclohexane. The method of choice is the reaction with benzyl chloroformate, a well-established protocol for introducing the benzyloxycarbonyl (Cbz or Z) protecting group.
The Core Reaction: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine of trans-4-(aminomethyl)cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
Reaction Scheme:
(trans-4-(aminomethyl)cyclohexylamine) + (Benzyl Chloroformate) --[Base, Solvent]--> this compound
The causality behind the experimental choices is paramount for success:
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Anhydrous dichloromethane (DCM) is an ideal solvent. It provides good solubility for both the amine starting material and the benzyl chloroformate, while being inert to the reaction conditions. Maintaining anhydrous conditions is crucial to prevent the hydrolysis of benzyl chloroformate.[2]
-
Temperature Control: The reaction is typically initiated at 0 °C. This is to control the initial exothermic release of heat upon addition of the highly reactive benzyl chloroformate. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without the formation of significant side products.[2]
-
Purification Strategy: Post-reaction workup involves aqueous washes to remove the hydrochloride salt of the base and any water-soluble impurities. The final purification is best achieved by column chromatography on silica gel. A gradient elution, typically with ethyl acetate in hexanes, allows for the separation of the desired monosubstituted product from any potential disubstituted byproduct and unreacted starting material.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Part 2: A Validated Experimental Protocol
This protocol is designed to be self-validating, with clear steps and checkpoints.
Materials:
-
trans-4-(aminomethyl)cyclohexylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-(aminomethyl)cyclohexylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution with stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Part 3: Comprehensive Characterization—Confirming Identity and Purity
Rigorous characterization is non-negotiable for verifying the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized sample.
Spectroscopic Data
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.35 ppm (m, 5H) | Aromatic protons of the benzyl group. |
| ~5.10 ppm (s, 2H) | Methylene protons (-O-CH₂ -Ph). | ||
| ~4.5-4.8 ppm (br s, 1H) | N-H proton of the carbamate. | ||
| ~3.0-3.2 ppm (m, 2H) | Methylene protons adjacent to the carbamate nitrogen (-CH₂ -NH-Cbz). | ||
| ~2.5-2.7 ppm (m, 2H) | Methylene protons adjacent to the free amine (-CH₂ -NH₂). | ||
| ~0.8-1.9 ppm (m, 9H) | Cyclohexyl ring protons. | ||
| ¹³C NMR | Chemical Shift (δ) | ~156.5 ppm | Carbonyl carbon of the carbamate (C =O). |
| ~136.0-127.0 ppm | Aromatic carbons of the benzyl group. | ||
| ~66.5 ppm | Methylene carbon of the benzyl group (-O-C H₂-Ph). | ||
| ~40-50 ppm | Carbons of the cyclohexyl ring and attached methylenes. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350-3450 cm⁻¹ | N-H stretch (primary amine and carbamate N-H). |
| ~3030 cm⁻¹ | Aromatic C-H stretch. | ||
| ~2850-2950 cm⁻¹ | Aliphatic C-H stretch. | ||
| ~1690-1710 cm⁻¹ | C=O stretch of the carbamate. | ||
| Mass Spec (ESI-MS) | m/z | 263.17 [M+H]⁺ | Corresponds to the protonated molecular ion of the product (C₁₅H₂₂N₂O₂).[3] |
Safety, Handling, and Storage
-
Safety: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Benzyl chloroformate is highly corrosive and lachrymatory; handle with extreme care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[4][5]
-
Storage: Store the final product in a tightly sealed container in a cool, dry place at 4°C to maintain its stability.[2]
Part 4: Applications in Research and Development
This compound is not an end-product but a versatile starting point. Its primary value lies in its bifunctional nature, allowing for selective chemical modifications at the free primary amine.
-
Pharmaceutical Development: The free amine can be functionalized through acylation, reductive amination, or other coupling reactions to build larger molecules.[2] This makes it a valuable scaffold in creating libraries of compounds for screening against biological targets, such as kinase inhibitors and anti-inflammatory agents.[1][2]
-
Neuroscience Research: The ability of some of its derivatives to cross the blood-brain barrier makes it a subject of study for potential treatments for neurological disorders.[2]
-
Agrochemicals: The core structure can be modified to develop novel pesticides and herbicides.[2]
Visualizing Functionalization Potential
This diagram illustrates how the primary amine serves as a reactive handle for further synthetic transformations.
Caption: Potential synthetic routes for derivatizing the primary amine.
Conclusion
The synthesis and characterization of this compound are governed by well-understood principles of organic chemistry. By carefully controlling reaction conditions and employing rigorous purification and analytical techniques, researchers can reliably produce this high-value intermediate. Its strategic importance as a molecular scaffold ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in a research and development setting.
References
The Strategic Application of Benzyl trans-4-aminomethylcyclohexylcarbamate as a Bifunctional Linker in Bioconjugation and Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bifunctional linkers are fundamental tools in the advancement of modern therapeutics and diagnostics, enabling the covalent linkage of distinct molecular entities to create novel constructs with tailored properties. This technical guide provides an in-depth exploration of Benzyl trans-4-aminomethylcyclohexylcarbamate, a versatile linker possessing a unique combination of a reactive primary amine and a stable, yet potentially cleavable, benzyl carbamate. We will delve into its chemical characteristics, synthesis, and functionalization, and present a practical, albeit representative, framework for its application in bioconjugation, particularly in the context of creating antibody-drug conjugates (ADCs). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this linker in their research endeavors.
Introduction: The Critical Role of Bifunctional Linkers
The field of bioconjugation has revolutionized drug development, enabling the creation of highly targeted therapies with improved efficacy and reduced off-target toxicity.[1] At the heart of this revolution are bifunctional linkers, chemical entities that bridge two or more molecules, such as an antibody and a cytotoxic payload in an ADC.[2] The choice of linker is paramount, as its chemical nature, length, and stability profoundly influence the overall properties of the resulting conjugate, including its solubility, stability, and mechanism of action.[3]
This compound emerges as a linker of significant interest due to its distinct structural features. The trans configuration of the cyclohexyl ring provides a rigid and defined spatial orientation, which can be advantageous in controlling the distance and geometry between the conjugated molecules.[1] The primary aminomethyl group offers a versatile handle for conjugation to a wide array of molecules, while the benzyl carbamate serves as a stable protecting group for the second amine, which can be deprotected under specific conditions if a dual-functionalization strategy is desired.
This guide will provide a comprehensive overview of the synthesis, characterization, and strategic application of this promising bifunctional linker.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective implementation.
| Property | Value | Source |
| Chemical Name | Benzyl trans-4-(aminomethyl)cyclohexyl)carbamate | [4] |
| CAS Number | 177582-74-0 | [4] |
| Molecular Formula | C15H22N2O2 | [4] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. Limited solubility in water. | [2] |
The structure of this compound is characterized by a central cyclohexyl ring in a trans conformation. This stereochemistry is critical as it minimizes steric hindrance and provides a well-defined spatial separation between the two functional groups.[1] The benzyl carbamate (Cbz) group is a widely used protecting group in organic synthesis, known for its stability under a range of conditions, yet it can be cleaved through methods such as catalytic hydrogenation.[5]
Synthesis and Characterization
Representative Synthesis Protocol
Reaction Scheme:
References
Physicochemical properties of Benzyl trans-4-aminomethylcyclohexylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl trans-4-aminomethylcyclohexylcarbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a cyclohexane derivative with significant potential in medicinal chemistry. The document delineates its core physicochemical properties, analytical characterization methodologies, synthetic considerations, and applications, particularly in the context of drug development. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmacology. The narrative emphasizes the causal relationships behind experimental choices and establishes self-validating systems for compound characterization, ensuring scientific integrity and trustworthiness.
Introduction and Significance
This compound (BTA) is a bifunctional molecule featuring a rigid cyclohexane core, a primary aminomethyl group, and a benzyl carbamate protecting group.[1] The trans stereochemical configuration of the substituents on the cyclohexane ring is a critical determinant of its three-dimensional structure and, consequently, its biological activity.[1] This compound and its structural analogs have garnered considerable attention for their role as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter deeply implicated in the development of multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, BTA can potentially restore or enhance the efficacy of conventional chemotherapeutic agents, making it a valuable scaffold for the development of novel anticancer therapies.[1] Furthermore, its predicted ability to permeate the blood-brain barrier opens avenues for its investigation in treating neurological disorders.[1]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is foundational to all subsequent experimental work.
Nomenclature and Identifiers
-
IUPAC Name: Benzyl ((1r,4r)-4-(aminomethyl)cyclohexyl)carbamate[2]
-
SMILES: N(C(=O)OCc1ccccc1)[C@@H]1CC--INVALID-LINK--CN[3]
-
InChI Key: AJYOPGOCTHCBTL-UHFFFAOYSA-N[1]
Molecular Structure Diagram
The structural formula highlights the key functional groups: the benzyl carbamate, the cyclohexane ring in its stable chair conformation, and the aminomethyl side chain, all in the sterically favored trans configuration.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The data presented below is a synthesis of available information and expert analysis based on structural analogs.
| Property | Value / Observation | Source / Justification |
| Molecular Weight | 262.35 g/mol | [1][3][4] |
| Appearance | Expected to be a solid at room temperature. | Based on analogous carbamates and high molecular weight.[5][6] |
| Solubility | 0.194 mg/mL (Predicted) | [1] |
| Melting Point | Not experimentally reported. Expected to be elevated due to hydrogen bonding capabilities of the amine and carbamate groups. | Inferred from its solid form and functional groups. |
| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | Common for complex organic molecules with multiple functional groups. |
| pKa | Not experimentally reported. Expected to have two pKa values: one for the protonated primary amine (~9-10.5) and a much weaker acidity for the carbamate N-H. | Based on standard pKa values for primary amines and amides. |
| LogP | Not experimentally reported. The combination of a lipophilic benzyl group and polar amine/carbamate groups suggests moderate lipophilicity. | Structural analysis. |
| Gastrointestinal (GI) Absorption | High (Predicted) | [1] |
| Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | [1] |
Synthesis and Stereochemical Control
The synthesis of BTA requires careful control to ensure the desired trans stereochemistry, which is critical for its biological function.
Synthetic Pathway Overview
The most direct laboratory-scale synthesis involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate .[1] This reaction is a standard N-acylation, where the more nucleophilic primary amine of the cyclohexane starting material selectively attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1]
Caption: High-level synthetic workflow for BTA.
Causality in Experimental Design
-
Choice of Starting Material: The use of the trans isomer of the diamine precursor is non-negotiable as the stereochemistry is fixed and will be retained in the final product.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive benzyl chloroformate.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the exothermic nature of the acylation and minimize side reactions, before being allowed to warm to room temperature to ensure completion.
Analytical Characterization and Quality Control
A multi-technique approach is required to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound. This constitutes a self-validating analytical system.
Caption: Integrated workflow for analytical characterization.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of all key structural motifs. Expected signals include:
-
A multiplet in the 7.3-7.4 ppm range corresponding to the five aromatic protons of the benzyl group.[7]
-
A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).[8]
-
Complex multiplets for the cyclohexane ring protons.
-
Signals corresponding to the aminomethyl (-CH₂-NH₂) and carbamate (N-H) protons.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for confirming the trans configuration.[1] It detects through-space correlations between protons. For the trans isomer, NOE cross-peaks would be observed between axial protons on the cyclohexane ring, confirming their spatial proximity in the chair conformation, which is distinct from the correlations expected for the cis isomer.[1]
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups. Characteristic absorption bands include:
-
~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine and the carbamate.[8][9]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[10]
-
Below 3000 cm⁻¹: Aliphatic C-H stretching from the cyclohexane and methylene groups.[10]
-
~1700-1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carbamate group.[8][9]
-
~1600 cm⁻¹: N-H bending from the primary amine.[8]
-
~1250-1200 cm⁻¹: C-N stretching of the carbamate.[8]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₅H₂₃N₂O₂⁺.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the overall purity of the compound. A single sharp peak on multiple systems indicates high purity.
-
Chiral HPLC: This technique is crucial for separating the trans and cis diastereomers.[1] Using a chiral stationary phase (e.g., a cellulose-based column) allows for the resolution and quantification of each isomer, providing a definitive measure of stereochemical purity.[1]
Reactivity, Stability, and Handling
-
Chemical Reactivity: The molecule possesses two primary reactive sites. The primary amine is nucleophilic and can undergo reactions like acylation and alkylation. The benzyl carbamate group can be cleaved under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C) to deprotect the secondary amine, a common strategy in multi-step synthesis. The compound can also undergo oxidation at the aminomethyl group or reduction of the carbamate.[1]
-
Stability and Storage: this compound is expected to be stable under standard laboratory conditions. However, as a primary amine, it is basic and can slowly react with atmospheric carbon dioxide. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
-
Safety and Handling: The hydrochloride salt is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[2] Similar precautions should be taken with the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant synthetic and medicinal interest. Its physicochemical properties, governed by its unique combination of a rigid stereodefined core and versatile functional groups, make it a promising candidate for overcoming multidrug resistance in cancer therapy. The successful application of this compound is contingent upon rigorous synthetic control to ensure stereochemical fidelity and comprehensive analytical characterization using an orthogonal set of techniques, as detailed in this guide. The insights provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize, analyze, and deploy this valuable chemical entity in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 187533-10-4 | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride - AiFChem [aifchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Methodological & Application
Cbz deprotection methods for Benzyl trans-4-aminomethylcyclohexylcarbamate
This is a comprehensive guide on the deprotection of the carboxybenzyl (Cbz) group from Benzyl trans-4-aminomethylcyclohexylcarbamate, a key process in synthetic organic chemistry. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Introduction: The Role of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, especially within peptide chemistry and the creation of complex molecules for drug discovery.[1] Its stability across a range of reaction conditions, coupled with the variety of methods for its removal, makes it an invaluable tool for orthogonal protection strategies.[1] The selection of a deprotection method is a critical decision, influenced by the substrate's molecular structure, the presence of other functional groups, and the reaction scale.[1] This guide focuses on the deprotection of the Cbz group from this compound, a compound with noted biological activities, including its potential as a modulator of P-glycoprotein in multidrug-resistant cancer cells.[2]
Deprotection Methodologies: A Comparative Overview
The primary strategies for cleaving the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage. Each method presents a distinct profile of reactivity and selectivity.
Comparative Summary of Cbz Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, and clean byproducts (toluene and CO₂).[1][3] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[1][4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[1][5] | Avoids the use of flammable H₂ gas, making it a safer option, particularly for larger-scale reactions.[1] | May require optimization of the hydrogen donor and catalyst loading. |
| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA, HCl | Effective for substrates with functional groups sensitive to hydrogenation.[1][4] Metal-free and scalable.[6] | Harsh conditions may affect other acid-labile protecting groups.[3][4] Can lead to side reactions like N-acetylation with acetic acid.[7] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is often the most common and mildest method for Cbz deprotection, proceeding via cleavage of the benzyl C-O bond.[1][4]
Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[1]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[1]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, trans-4-aminomethylcyclohexylamine.
Mechanism of Catalytic Hydrogenolysis: The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. This is followed by the cleavage of the benzyl C-O bond, forming toluene and a carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide.[1][8]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Method 2: Catalytic Transfer Hydrogenation
A safer alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a catalyst.[1]
Protocol using Ammonium Formate:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by another appropriate method.
Method 3: Acid-Mediated Cleavage
This method is advantageous for substrates containing functional groups that are sensitive to hydrogenation.[1][4]
Protocol using HBr in Acetic Acid:
-
Dissolution: Dissolve this compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[1]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or UPLC-MS.[1]
-
Work-up: Upon completion, the reaction mixture can be diluted with an appropriate solvent like dichloromethane.[1]
-
Isolation: The product can often be precipitated by adding ether and then collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be necessary.[1]
Mechanism of Acid-Mediated Cleavage: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the release of the unstable carbamic acid, which then decarboxylates.[3]
Caption: Mechanism of acid-mediated Cbz deprotection.
Decision-Making Workflow for Cbz Deprotection
The choice of the appropriate deprotection method is critical for the success of the synthesis. The following decision tree can guide the selection process based on the substrate's characteristics.
Caption: A decision tree for selecting the appropriate Cbz deprotection method.
Conclusion
The removal of the Cbz protecting group is a fundamental transformation in the synthesis of complex organic molecules. Catalytic hydrogenolysis stands out as the most common and mild method, while transfer hydrogenation provides a safer alternative. For substrates that are incompatible with hydrogenation, acidic cleavage offers a valuable option. By understanding the nuances of each method and carefully considering the nature of the substrate, researchers can select the optimal deprotection strategy to achieve their synthetic goals efficiently and safely.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 177582-74-0 | Benchchem [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: Strategic Incorporation of Benzyl trans-4-aminomethylcyclohexylcarbamate in Advanced Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Amino Acids
In the pursuit of novel therapeutics and advanced biomaterials, peptide science has moved beyond the confines of the 20 proteinogenic amino acids. The incorporation of unnatural amino acids and structural motifs is a powerful strategy to confer enhanced stability, modulate biological activity, and introduce novel functionalities into peptide backbones[1][2]. Benzyl trans-4-aminomethylcyclohexylcarbamate, often utilized in its carboxylic acid derivative form [trans-4-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid], stands out as a key building block in this endeavor.
This molecule is not merely a non-standard amino acid; it is a strategic tool. Its rigid cyclohexyl core introduces a defined conformational constraint, a feature highly desirable in the design of peptidomimetics that mimic specific secondary structures like β-turns or α-helices[3][4]. As a spacer, it provides a structurally defined, non-peptidic linkage that can separate functional domains, reduce steric hindrance, or optimize the presentation of binding epitopes[5][6]. The benzyloxycarbonyl (Cbz or Z) protecting group on the amine is a classic and robust choice, offering unique orthogonality with standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) strategies[7][8].
This guide provides an in-depth exploration of the causality behind experimental choices, self-validating protocols, and expert insights for leveraging this versatile building block in your SPPS workflows.
The Strategic Value of the Cyclohexyl Scaffold
The decision to incorporate a trans-4-aminomethylcyclohexyl moiety is driven by several key strategic advantages over simple aliphatic or flexible spacers like aminocaproic acid (Ahx) or polyethylene glycol (PEG)[5][9].
-
Conformational Rigidity: The cyclohexane ring is non-planar and exists in a stable chair conformation. The trans stereochemistry of the substituents locks the orientation of the amino and carboxyl functionalities at a defined distance and angle. This rigidity is crucial for designing peptides intended to fit into specific receptor pockets or to stabilize a desired secondary structure, which can reduce the entropic penalty upon binding[10].
-
Enhanced Proteolytic Stability: The non-peptidic nature of the cyclohexyl ring renders the adjacent amide bonds resistant to degradation by common proteases. Incorporating this unit can significantly increase the in-vivo half-life of a therapeutic peptide[5].
-
Modulation of Physicochemical Properties: The hydrophobic character of the cyclohexyl group can influence the solubility and aggregation properties of the final peptide, a critical consideration in both synthesis and formulation[5].
The Cbz protecting group is integral to this strategy. Its stability to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal makes it perfectly compatible with the most common SPPS methodology[11][12]. It is also stable to the moderate acid conditions used for cleavage from hyper-acid-labile resins like 2-chlorotrityl chloride, allowing for the synthesis of fully protected peptide fragments.
Core Experimental Workflow: A Validated Approach
The successful incorporation of this compound (as its carboxylic acid derivative, referred to hereafter as Cbz-AMCHA-OH) into a peptide sequence requires careful consideration of coupling activation, monitoring, and subsequent deprotection steps. The following workflow is designed to be a self-validating system.
Caption: Experimental workflow for incorporating Cbz-AMCHA-OH in SPPS.
Detailed Protocols and Mechanistic Insights
This protocol assumes a standard Fmoc/tBu-based SPPS approach on a 0.1 mmol scale[13][14].
Rationale: The cyclohexyl structure presents moderate steric hindrance. Therefore, a potent and rapid activation method is required to ensure efficient coupling and minimize potential side reactions like racemization (though not a concern for this achiral building block)[1]. The use of an aminium-based coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a robust choice that generates a highly reactive OBt-ester intermediate in situ.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Cbz-AMCHA-OH (3 eq., 0.3 mmol, ~88 mg)
-
HBTU (2.9 eq., 0.29 mmol, ~110 mg)
-
DIPEA (6 eq., 0.6 mmol, ~105 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit reagents
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3x) and DCM (3x) before a final DMF wash (3x)[15].
-
Activation Solution: In a separate vessel, dissolve Cbz-AMCHA-OH and HBTU in a minimal volume of anhydrous DMF (~2 mL). Add DIPEA to the solution. Allow the activation to proceed for 1-2 minutes. Expert Insight: Pre-activation ensures the reactive species is formed before addition to the resin, leading to faster coupling kinetics.
-
Coupling Reaction: Add the activation solution to the vessel containing the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring for Completion: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the next step.
-
Positive Result (Beads turn dark blue): The coupling is incomplete. Add fresh activation solution and allow the reaction to proceed for another 1-2 hours before re-testing. Trustworthiness Check: Never proceed to the next step without ensuring complete coupling. Incomplete coupling is a primary cause of deletion sequences, which are difficult to remove during purification.
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.
This step is only necessary if peptide elongation is required from the aminomethyl group of the AMCHA moiety.
Rationale: The Cbz group is classically removed by catalytic hydrogenolysis[7][8]. This method is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker used in standard Fmoc SPPS. The reaction involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene.
Materials:
-
Cbz-protected peptide-resin (0.1 mmol)
-
Palladium on Carbon (10% Pd/C, ~10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen reaction solvent for at least 30 minutes.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction vessel. Safety Note: Pd/C can be pyrophoric. Handle with care and under an inert atmosphere if possible.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere[8].
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature. The reaction progress can be monitored by taking small resin samples and testing for the presence of the free amine (e.g., with the Kaiser test). The reaction is typically complete within 4-24 hours.
-
Post-Reaction Wash: Once deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with DMF and DCM to remove any residual catalyst and byproducts before proceeding to the next coupling cycle.
Rationale: If the Cbz-AMCHA-OH moiety is at the N-terminus, the Cbz group will be cleaved simultaneously with the side-chain protecting groups and the peptide from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA)[11][16][17]. The specific scavengers in the cocktail are critical to prevent side reactions caused by reactive cationic species generated during deprotection.
Materials:
-
Dried peptide-resin (0.1 mmol)
-
Reagent K Cleavage Cocktail: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (~10 mL per 0.1 mmol of resin) to the vessel. Agitate at room temperature for 2-4 hours[14].
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by Reverse-Phase HPLC.
Quantitative Data and Expected Outcomes
The efficiency of incorporating Cbz-AMCHA-OH is high when using appropriate activation conditions. The following table provides a summary of typical parameters and expected results.
| Parameter | Condition / Reagent | Expected Outcome | Rationale / Justification |
| Resin Type | Wang, Rink Amide, 2-Cl-Trt | High Loading | Standard resins for Fmoc SPPS are fully compatible. |
| Coupling Reagent | HBTU, HATU, HCTU | >99% Coupling Efficiency | Potent aminium-based reagents overcome the steric bulk. |
| Coupling Time | 1-2 hours | Complete Reaction | Ensures sufficient time for the sterically hindered coupling. |
| Monitoring | Kaiser Test | Reliable qualitative check | The primary amine reacts readily to give a clear blue positive result for incomplete coupling. |
| Cbz Stability | 20% Piperidine/DMF | Stable | Orthogonal to Fmoc deprotection conditions. |
| Final Cleavage | 95% TFA Cocktail | Complete Cleavage | The Cbz group is labile to strong acidolysis, ensuring complete deprotection. |
| Crude Purity | Dependent on sequence | Typically >70% | The main peak should correspond to the correct mass. Impurities are often deletion sequences from incomplete coupling. |
Troubleshooting and Expert Insights
-
Problem: Incomplete coupling of Cbz-AMCHA-OH (persistent positive Kaiser test).
-
Cause & Solution: Steric hindrance may be greater than anticipated, especially if the preceding amino acid is bulky. Solution: Double couple. After the first coupling cycle, wash the resin and repeat the full coupling protocol with a fresh batch of activated Cbz-AMCHA-OH. Alternatively, switch to a more potent coupling reagent like HATU.
-
-
Problem: Cbz group is prematurely cleaved.
-
Cause & Solution: This is highly unlikely in standard Fmoc/tBu synthesis. However, if using the Boc/Bzl strategy, the repeated treatments with TFA for Boc deprotection can partially cleave the Cbz group[7]. Solution: This highlights the importance of choosing orthogonal protection schemes. Cbz is best paired with Fmoc chemistry.
-
-
Problem: Poor yield after catalytic hydrogenolysis for on-resin Cbz deprotection.
-
Cause & Solution: The catalyst may be poisoned (e.g., by sulfur-containing residues if not properly protected) or access to the catalytic sites may be hindered within the resin matrix. Solution: Ensure any cysteine or methionine residues are appropriately protected. Increase catalyst loading or reaction time. Ensure vigorous agitation to keep the catalyst suspended.
-
Conclusion
This compound is a valuable synthetic tool for the modern peptide chemist. Its rigid, non-peptidic structure provides a means to enforce specific conformations and enhance proteolytic stability. By understanding the rationale behind the choice of coupling reagents and the orthogonal nature of the Cbz protecting group, researchers can confidently incorporate this building block to create sophisticated peptidomimetics and advance the frontiers of drug discovery and materials science[3][18].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. lifetein.com [lifetein.com]
- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. qyaobio.com [qyaobio.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Advanced Drug Delivery Systems
Foreword: The Strategic Imperative for Advanced Linker Technologies
In the landscape of modern therapeutics, the efficacy of a drug is not solely dictated by its intrinsic activity but profoundly influenced by its delivery to the site of action. The development of sophisticated drug delivery systems (DDS) has become a cornerstone of pharmaceutical innovation, aiming to enhance therapeutic indices by improving drug solubility, stability, and biodistribution, while minimizing off-target toxicity. Central to the design of many such systems is the concept of a "linker" – a molecular bridge that connects the therapeutic payload to a carrier moiety or a targeting ligand. The linker's chemical nature is a critical determinant of the overall performance of the DDS, governing the stability of the conjugate in circulation and the efficiency of drug release at the target site.
This document provides a comprehensive guide to the application of Benzyl trans-4-aminomethylcyclohexylcarbamate , a linker with significant potential in the design of next-generation drug delivery systems. While the direct application of this specific molecule is an emerging area, its structural components—a benzyl carbamate group and a trans-cyclohexyl ring—offer a compelling combination of established stability and controlled release characteristics. This guide will, therefore, extrapolate from the robust body of literature on related carbamate and cycloaliphatic linkers to provide detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its potential in creating innovative prodrugs and in the surface functionalization of nanocarriers, thereby unlocking new avenues for therapeutic intervention.
Section 1: The Molecular Logic of this compound as a Linker
The unique architecture of this compound offers a compelling rationale for its use in drug delivery. Its structure can be deconstructed into two key functional domains: the benzyl carbamate moiety and the trans-4-aminomethylcyclohexyl spacer.
1.1 The Benzyl Carbamate: A Tunable Release Trigger
The benzyl carbamate linkage is a well-established motif in medicinal chemistry and drug delivery, prized for its balance of stability and tunable cleavage. Carbamates, in general, exhibit greater stability against hydrolysis compared to esters, a crucial attribute for preventing premature drug release during systemic circulation.[1][2] The benzyl group, in particular, allows for specific cleavage mechanisms that can be engineered for targeted drug release.
-
Enzymatic Cleavage: The carbamate bond can be designed to be susceptible to enzymatic hydrolysis by esterases or other enzymes that may be overexpressed in pathological tissues, such as tumors.[1]
-
Self-Immolative Release: Benzyl carbamates are key components of self-immolative linkers. Following a triggering event (e.g., enzymatic cleavage of a nearby group), a cascade of electronic rearrangements can lead to the spontaneous cleavage of the carbamate and release of the payload.[3] This mechanism is particularly advantageous as it is independent of the drug's structure.
1.2 The trans-Cyclohexyl Spacer: Imparting Rigidity and Modulating Pharmacokinetics
The trans-4-aminomethylcyclohexyl moiety serves as a rigid spacer, which can significantly influence the pharmacokinetic properties of the drug conjugate. Unlike flexible aliphatic chains, a rigid linker can:
-
Control Spatial Orientation: The fixed conformation of the cyclohexyl ring can help to maintain an optimal distance and orientation between the drug and the carrier, which can be critical for receptor binding or cellular uptake.
-
Enhance Stability: The rigidity of the linker can shield the carbamate bond from non-specific enzymatic degradation, further enhancing the stability of the drug conjugate in circulation.[4][5]
-
Modulate Lipophilicity: The cycloaliphatic nature of the spacer can influence the overall lipophilicity of the conjugate, which in turn affects its solubility, membrane permeability, and biodistribution.
The interplay between the tunable release of the benzyl carbamate and the structural benefits of the rigid cyclohexyl spacer makes this compound a highly promising tool for the design of advanced drug delivery systems.
Section 2: Proposed Application in Prodrug Design
A primary application of this compound is in the creation of prodrugs of amine-containing therapeutic agents. Many potent drugs are limited by poor solubility, rapid metabolism, or off-target toxicity. By temporarily masking a key amine functionality with this linker, these limitations can be overcome.
2.1 Rationale for Prodrug Strategy
The free amine group of this compound can be acylated with a carboxylic acid-containing drug, forming a stable amide bond. The benzyl carbamate would then serve as a protective group for the linker's amine. This prodrug would be designed to release the active drug via a two-step mechanism:
-
Enzymatic or pH-mediated cleavage of the benzyl carbamate: This would unmask the amine on the cyclohexyl linker.
-
Intramolecular cyclization: The newly freed amine would then attack the amide bond linking the drug, leading to its release and the formation of a stable cyclic urea byproduct.
This "cyclization-activated" release mechanism is attractive because it is driven by intramolecular forces and can be designed to be highly efficient once triggered.[6]
2.2 Experimental Protocol: Synthesis of a Model Prodrug
This protocol describes the synthesis of a model prodrug using Ibuprofen as a representative carboxylic acid-containing drug.
Materials:
-
This compound
-
Ibuprofen
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Activation of Ibuprofen: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ibuprofen (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.
-
Conjugation: To the activated Ibuprofen solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Ibuprofen-linker conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
2.3 Characterization and Stability Studies
Table 1: Key Characterization Techniques for the Prodrug
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of conjugation. | Appearance of characteristic peaks for both the Ibuprofen and the linker moieties, with shifts indicating the formation of the amide bond. |
| HRMS | Determination of the exact mass of the conjugate. | The measured mass should correspond to the calculated molecular weight of the prodrug. |
| HPLC | Purity assessment and stability studies. | A single major peak indicating a pure compound. Stability can be assessed by monitoring the degradation of this peak over time under different conditions. |
Protocol for In Vitro Stability and Drug Release:
-
Stock Solution Preparation: Prepare a stock solution of the purified prodrug in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution in different buffer systems:
-
pH 7.4 phosphate-buffered saline (PBS) to mimic physiological conditions.
-
pH 5.0 acetate buffer to mimic the endo-lysosomal environment.
-
Plasma (human or rodent) to assess enzymatic stability.
-
-
Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Analysis: Quench the reaction (e.g., by adding acetonitrile) and analyze the samples by HPLC to quantify the amount of remaining prodrug and the released Ibuprofen.
-
Data Analysis: Plot the percentage of drug release versus time to determine the release kinetics.
Section 3: Proposed Application in Surface Functionalization of Liposomes
Liposomes are versatile nanocarriers for drug delivery, but their surface properties often need to be modified to improve stability and achieve targeted delivery. This compound can be used to functionalize the surface of liposomes, providing a reactive handle for the attachment of targeting ligands.
3.1 Rationale for Liposome Surface Modification
By incorporating a lipid derivative of this compound into the liposome bilayer, the free amine group on the cyclohexyl ring can be exposed on the liposome surface. This amine group can then be used for the covalent attachment of targeting moieties such as antibodies, peptides, or aptamers. The benzyl carbamate protects the amine during liposome formulation and can be cleaved under specific conditions to activate the targeting ligand, if a "pro-ligand" strategy is desired.
3.2 Experimental Protocol: Preparation and Functionalization of Liposomes
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Synthesized lipid-linker conjugate (e.g., by reacting DSPE-PEG(2000)-NHS with this compound)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Targeting ligand with an NHS-ester reactive group (e.g., NHS-folate)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, DSPE-PEG(2000), and the lipid-linker conjugate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).
-
Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Surface Conjugation:
-
To the prepared liposomes, add a solution of the NHS-activated targeting ligand in PBS.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unconjugated ligand by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the functionalized liposomes using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated ligand using a suitable analytical method (e.g., UV-Vis spectroscopy if the ligand has a chromophore).
-
3.3 Visualization of the Proposed Workflow
Caption: Proposed workflows for drug delivery applications.
Section 4: Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, linker for the development of sophisticated drug delivery systems. Its unique combination of a tunable benzyl carbamate release mechanism and a rigid cycloaliphatic spacer offers a compelling platform for creating novel prodrugs and functionalized nanocarriers. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers to begin exploring the potential of this versatile molecule.
Further research should focus on the systematic evaluation of the stability and release kinetics of drug conjugates derived from this linker, both in vitro and in vivo. Additionally, the synthesis and incorporation of this linker into a variety of drug delivery platforms, including nanoparticles and antibody-drug conjugates, will be crucial in fully elucidating its therapeutic potential. As our understanding of the intricate interplay between linker chemistry and biological systems continues to grow, molecules like this compound will undoubtedly play a pivotal role in shaping the future of targeted drug delivery.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Effects of Linker Length and Flexibility on Fc-Fusion Proteins [dash.harvard.edu]
- 6. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Neuroscience Research
Introduction: Unveiling the Potential of a Novel CNS-Active Scaffold
Benzyl trans-4-aminomethylcyclohexylcarbamate is a versatile organic compound that has recently garnered attention within the neuroscience community. While its primary applications have historically been in pharmaceutical synthesis as a key intermediate, its structural similarity to known neuroactive compounds, such as the neuroprotective agent tranexamic acid, and its predicted ability to cross the blood-brain barrier (BBB) make it a compelling candidate for investigation in a variety of neurological contexts.[1][2]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring the applications of this compound in neuroscience. We will delve into its proposed mechanisms of action, provide detailed protocols for its in vitro evaluation, and offer insights into its potential as a modulator of critical neuronal pathways.
Physicochemical Properties and CNS Penetrance
A critical prerequisite for any compound intended for neurological research is its ability to reach its target within the central nervous system. This compound possesses physicochemical properties that are favorable for CNS penetration.
| Property | Value | Source |
| Molecular Weight | 262.35 g/mol | [1] |
| Predicted BBB Permeability | Yes | [1] |
| GI Absorption | High | [1] |
| Solubility (mg/ml) | 0.194 | [1] |
The predicted high gastrointestinal absorption and blood-brain barrier permeability suggest that this compound can be effectively delivered to the central nervous system, making it a viable candidate for in vivo studies.[1]
Proposed Mechanisms of Action and Therapeutic Hypotheses
The therapeutic potential of this compound in neuroscience is hypothesized to stem from several key mechanisms, largely extrapolated from the known effects of its structural analog, tranexamic acid, and its carbamate moiety.
Neuroprotection via Antifibrinolytic Activity in Hemorrhagic Brain Injury
Tranexamic acid has demonstrated a significant neuroprotective effect in the context of traumatic brain injury (TBI) by reducing hemorrhage expansion.[2][3][4] Its primary mechanism is the inhibition of plasminogen activation, which stabilizes fibrin clots and prevents further bleeding.[3][5] Given the structural similarities, it is plausible that this compound may exert similar antifibrinolytic effects, offering a novel avenue for mitigating the secondary injury cascades associated with intracranial hemorrhage.
Hypothesis: this compound will exhibit neuroprotective properties in in vitro models of hemorrhagic brain injury by reducing neuronal cell death.
Modulation of Neuronal Excitability through GABA Receptor Interaction
The carbamate functional group is a well-established pharmacophore in neuroscience, present in a variety of anxiolytic, anticonvulsant, and muscle relaxant drugs. These compounds often act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[6][7][8] The structural resemblance of the aminomethylcyclohexyl group to GABA suggests a potential interaction with GABA receptors.
Hypothesis: this compound will modulate GABA-A receptor activity, leading to a reduction in neuronal hyperexcitability.
Overcoming Drug Resistance at the Blood-Brain Barrier via P-glycoprotein Modulation
P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that limits the entry of many therapeutic agents into the brain. This compound has been studied for its role as a P-gp modulator.[1] This suggests a dual role for the compound: not only as a potential therapeutic itself but also as an adjuvant to enhance the CNS penetration of other drugs.
Hypothesis: this compound will inhibit P-glycoprotein activity at the blood-brain barrier, increasing the intracellular concentration of co-administered therapeutic agents.
Experimental Protocols
The following protocols provide a framework for the in vitro investigation of this compound's proposed neuroscientific applications.
Protocol 1: In Vitro Neuroprotection Assay Following Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity, a common mechanism of neuronal death in various neurological conditions.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Culture the cells in a suitable medium until they reach a mature, differentiated state.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Pre-treat the cells with the various concentrations of this compound for a predetermined period (e.g., 2 hours).
-
Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the culture medium. Include a vehicle control group and a positive control group (e.g., a known neuroprotective agent).
-
-
Assessment of Cell Viability:
-
After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay, following the manufacturer's instructions.
-
-
Assessment of Apoptosis:
-
To further characterize the neuroprotective effect, quantify apoptosis using methods such as TUNEL staining or a caspase-3 activity assay.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol utilizes a transwell system to model the blood-brain barrier and assess the permeability of this compound.
Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for assessing the blood-brain barrier permeability of this compound.
Step-by-Step Methodology:
-
Establishment of the In Vitro BBB Model:
-
Coat the apical side of a transwell insert with a suitable extracellular matrix protein (e.g., collagen).
-
Seed a brain endothelial cell line (e.g., bEnd.3) onto the coated insert.[9]
-
For a more physiologically relevant model, co-culture with astrocytes on the basolateral side of the transwell.[10]
-
Monitor the integrity of the endothelial monolayer by measuring transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Once a stable and high TEER value is achieved, add a known concentration of this compound to the apical (blood-side) compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain-side) compartment.
-
-
Quantification and Analysis:
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.
-
Protocol 3: Electrophysiological Assessment of GABA-A Receptor Modulation
This protocol uses patch-clamp electrophysiology to directly measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.
Workflow for Electrophysiological Assessment
Caption: Workflow for the electrophysiological assessment of GABA-A receptor modulation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
-
Electrophysiological Recording:
-
Using a patch-clamp rig, establish a whole-cell recording configuration on a selected neuron.
-
Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline current mediated by GABA-A receptors.
-
Co-apply GABA and varying concentrations of this compound to the cell.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the GABA-evoked currents in the presence and absence of the test compound.
-
An increase in the current amplitude or a slowing of the decay kinetics in the presence of this compound would indicate positive allosteric modulation of the GABA-A receptor.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics for a range of neurological disorders. Its predicted ability to cross the blood-brain barrier, coupled with its structural similarity to known neuroactive compounds, provides a strong rationale for its further investigation. The protocols outlined in this guide offer a starting point for researchers to explore its neuroprotective, neuromodulatory, and BBB-modulating properties. Future studies should aim to validate these in vitro findings in appropriate in vivo models of neurological disease to fully elucidate the therapeutic potential of this exciting compound.
References
- 1. This compound | 177582-74-0 | Benchchem [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Introduction - Tranexamic acid to reduce head injury death in people with traumatic brain injury: the CRASH-3 international RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of tranexamic acid in traumatic brain injury: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranexamic acid in the management of traumatic brain injury: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Benzyl trans-4-aminomethylcyclohexylcarbamate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Benzyl trans-4-aminomethylcyclohexylcarbamate, a molecule with a notable profile in medicinal chemistry, presents a compelling scaffold for the development of novel agrochemicals. This document provides a comprehensive guide to leveraging its structural features for the discovery and initial development of new fungicides, herbicides, and insecticides. We will explore the underlying scientific rationale, provide detailed experimental protocols for screening and efficacy testing, and discuss critical considerations for formulation and regulatory pathways. Our approach is grounded in established principles of agrochemical science, aiming to equip researchers with the knowledge to innovate responsibly and effectively.
Introduction: The Agrochemical Potential of this compound
This compound (B-AMC) is a carbamate derivative with the CAS Number 177582-74-0 and a molecular weight of 262.35 g/mol . While its primary application in published research has been in the realm of medicinal chemistry, particularly as a modulator of P-glycoprotein in cancer cells, its chemical structure holds significant promise for agrochemical applications.[1] Carbamates are a well-established class of compounds in agriculture, utilized as insecticides, fungicides, and herbicides.[2][3]
The potential of B-AMC as an agrochemical lead stems from several key features:
-
The Carbamate Moiety: This functional group is a known pharmacophore for acetylcholinesterase (AChE) inhibition, the primary mode of action for carbamate insecticides.[4] By disrupting the nervous system of insects, these compounds can provide effective pest control.
-
Structural Versatility: The benzyl and cyclohexyl groups offer multiple points for chemical modification. This allows for the synthesis of a library of analogs with diverse physicochemical properties, which is crucial for optimizing activity against specific pests, improving plant uptake, and enhancing environmental safety profiles.
-
The Cyclohexane Ring: Cyclohexane derivatives have been successfully developed as herbicides, indicating that this core structure can be tailored to interfere with plant-specific biological pathways.[5]
This guide will provide the foundational knowledge and practical protocols to explore the agrochemical potential of B-AMC and its derivatives.
Rationale for Agrochemical Exploration: A Multi-faceted Approach
The development of B-AMC as an agrochemical can be pursued through three primary avenues: as a fungicide, an insecticide, or a herbicide. The rationale for each is detailed below.
Fungicidal Potential
The carbamate structure is a key motif in the development of fungicidal compounds.[6] Several commercial fungicides are based on carbamate chemistry. The proposed mechanism often involves interference with fungal cellular processes. The exploration of B-AMC derivatives as fungicides is a promising area of research.
Insecticidal Potential: Targeting Acetylcholinesterase
The most direct line of investigation for B-AMC in agrochemical development is as an insecticide. Carbamate insecticides are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The structural similarities of B-AMC to known carbamate insecticides suggest it could be a potent AChE inhibitor.
Workflow for Investigating B-AMC as an Insecticide
Caption: Workflow for B-AMC insecticidal development.
Herbicidal Potential
Certain cyclohexane derivatives have demonstrated herbicidal activity, particularly against grassy weeds.[5] The mechanism of action for such compounds can vary, but they often target plant-specific enzymes or processes. By modifying the B-AMC structure, it may be possible to develop selective herbicides.
Experimental Protocols: From Lab to Field
This section provides detailed protocols for the initial screening and evaluation of B-AMC and its derivatives for agrochemical activity.
Synthesis of this compound Analogs
The synthesis of B-AMC analogs is the first step in exploring its agrochemical potential. A general and adaptable synthetic route is presented below.
Protocol 3.1.1: General Synthesis of B-AMC Analogs
-
Starting Material: Begin with commercially available benzyl carbamate or synthesize it by reacting benzyl chloroformate with ammonia.[7]
-
Modification of the Benzyl Group: To introduce diversity, substitute the benzyl group with other aromatic or aliphatic alcohols. This can be achieved by reacting the corresponding chloroformate with trans-4-aminomethylcyclohexylamine.
-
Modification of the Cyclohexane Ring: Introduce substituents on the cyclohexane ring to alter the molecule's steric and electronic properties. This may require starting with a substituted cyclohexanediamine.
-
Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize them using standard analytical techniques such as NMR and mass spectrometry.
In Vitro Screening Protocols
Protocol 3.2.1: Fungicidal Screening (Poisoned Food Technique)
This method provides a rapid assessment of a compound's ability to inhibit fungal growth.
-
Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Alternaria tenuissima, Fusarium oxysporum).
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.
-
Incorporation of Test Compound: While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 50, 100, 200, 250, and 500 ppm).[8]
-
Inoculation: Place a small plug of the fungal mycelium in the center of the solidified agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C).
-
Data Collection: Measure the radial growth of the fungal colony daily and compare it to a control plate (containing only the solvent). Calculate the percentage of growth inhibition.
Protocol 3.2.2: Insecticidal Screening (Acetylcholinesterase Inhibition Assay)
This assay determines the compound's ability to inhibit the target enzyme.
-
Enzyme Source: Use a commercially available source of acetylcholinesterase or prepare a homogenate from the target insect species.
-
Assay Principle: The assay is based on the Ellman's reagent (DTNB), which reacts with thiocholine (a product of acetylcholine hydrolysis by AChE) to produce a yellow-colored compound that can be measured spectrophotometrically.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate (acetylthiocholine).
-
Monitor the change in absorbance over time.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Efficacy Testing
Protocol 3.3.1: Greenhouse Fungicide Efficacy Trial
This protocol assesses the protective and curative activity of the compound on host plants.
-
Plant Material: Grow healthy, susceptible host plants (e.g., tomato for early blight) in a greenhouse.
-
Treatment Application:
-
Protective: Spray the plants with a formulation of the test compound before inoculation with the fungal pathogen.
-
Curative: Inoculate the plants with the fungal pathogen and then apply the test compound.
-
-
Inoculation: Spray the plants with a spore suspension of the pathogen.
-
Environmental Conditions: Maintain optimal conditions for disease development (e.g., high humidity).
-
Disease Assessment: After a set period, assess the disease severity using a rating scale.[9][10] Compare the results to untreated and commercially treated control plants.
Formulation Development: Enhancing Efficacy and Usability
The formulation of an active ingredient is critical for its successful application in the field. A good formulation enhances the biological activity, improves handling and safety, and ensures stability.
Key Considerations for B-AMC Formulation:
-
Solubility: Determine the solubility of B-AMC and its active analogs in a range of agrochemical-grade solvents.
-
Formulation Type: Based on the intended application and the compound's properties, select a suitable formulation type, such as:
-
Emulsifiable Concentrate (EC): For oil-soluble active ingredients.
-
Suspension Concentrate (SC): For solid active ingredients that are not soluble in water.
-
Water-Dispersible Granules (WG): A solid formulation that disperses in water.
-
-
Adjuvants: Incorporate adjuvants to improve the performance of the formulation. These can include surfactants, wetting agents, and stickers.
Table 1: Common Formulation Types and Their Characteristics
| Formulation Type | Description | Advantages | Disadvantages |
| Emulsifiable Concentrate (EC) | Active ingredient dissolved in an oil-based solvent with an emulsifier. | Easy to handle and mix; good coverage. | Potential for phytotoxicity; flammable solvents. |
| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in a liquid (usually water). | No dust; good for insoluble actives. | Can settle over time; requires good agitation. |
| Water-Dispersible Granules (WG) | Granules that disintegrate and disperse in water. | Low dust; easy to measure and handle. | Can be slow to disperse; requires good agitation. |
Regulatory Pathway: A Roadmap to Market
Bringing a new agrochemical to market is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body.[11]
Key Data Requirements for EPA Registration:
-
Product Chemistry: Detailed information on the chemical identity, manufacturing process, and physical-chemical properties of the active ingredient and the formulated product.[12]
-
Toxicology: A comprehensive set of studies to assess the potential human health effects, including acute, subchronic, and chronic toxicity, as well as mutagenicity and carcinogenicity.[12]
-
Ecological Effects: Studies to determine the potential impact on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects.[12][]
-
Environmental Fate: Data on how the pesticide moves and degrades in the environment, including studies on hydrolysis, photolysis, and soil metabolism.[12]
-
Residue Chemistry: Information on the levels of pesticide residues that may remain in or on food crops.
-
Product Performance: Efficacy data to demonstrate that the product controls the target pests as claimed on the label.[12]
Regulatory Data Submission Workflow
Caption: A simplified overview of the EPA registration process.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new agrochemicals. Its inherent carbamate functionality, coupled with the potential for diverse chemical modifications, provides a solid foundation for discovering novel fungicides, insecticides, and herbicides. The protocols and guidance provided in this document offer a structured approach for researchers to systematically evaluate the agrochemical potential of B-AMC and its derivatives. By integrating rational design, robust screening methodologies, and a clear understanding of the regulatory landscape, the scientific community can unlock the full potential of this versatile molecule to address the ongoing challenges in agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4950322A - Cyclohexane herbicides for gramineous crops - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 8. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA - REACH24H [en.reach24h.com]
- 12. Data Requirements for Pesticide Registration [npic.orst.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Benzyl trans-4-aminomethylcyclohexylcarbamate
Welcome to the technical support guide for Benzyl trans-4-aminomethylcyclohexylcarbamate (CAS No. 177582-74-0). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile intermediate. This compound is a key building block in medicinal chemistry, often utilized in the synthesis of candidates for anticancer and neurological disorder research.[1] However, its unique molecular structure, possessing both significant non-polar regions and polar, hydrogen-bonding functional groups, frequently leads to solubility difficulties that can complicate reactions, purification, and analysis.
This guide provides in-depth, field-tested solutions and explanations to help you navigate these challenges effectively.
Section 1: Core Molecular Characteristics & Solubility Profile
Understanding the physicochemical properties of this compound is the first step in troubleshooting. The molecule's structure features a non-polar benzyl group and a cyclohexyl ring, contrasted with a polar carbamate linkage and a terminal primary amine. This amphiphilic nature is the primary cause of its complex solubility behavior.
| Property | Value | Source |
| Chemical Name | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate | A2B Chem[2] |
| CAS Number | 177582-74-0 | A2B Chem[2] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | A2B Chem[2] |
| Molecular Weight | 262.35 g/mol | A2B Chem[2] |
| Appearance | Typically an off-white or light beige solid | General Observation |
| Key Structural Features | Benzyl Group (Hydrophobic), Cyclohexyl Ring (Hydrophobic), Carbamate Linkage (Polar, H-bond donor/acceptor), Primary Amine (Polar, H-bond donor, Basic) | Inferred |
Qualitative Solubility Summary at Room Temperature
This table provides a general guide to solubility in common laboratory solvents. Actual solubility can be affected by purity, crystalline form, and temperature.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Expert Insight |
| Non-Polar Aprotic | Hexanes, Toluene | Very Low to Insoluble | The polar amine and carbamate groups prevent dissolution in highly non-polar media. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM can solvate the non-polar regions, but struggles with the H-bonding groups. Often used in its synthesis.[1] |
| Ethers | Diethyl Ether, THF | Low | Similar to halogenated solvents, ethers provide insufficient polarity to effectively dissolve the compound. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate | EtOAc offers a good balance of polarity to interact with the carbamate without being repelled by the non-polar moieties. It's a key solvent in its chromatographic purification.[1] |
| Polar Aprotic (Strong) | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both polar and non-polar ends of the molecule. Ideal for creating stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both H-bond donors and acceptors, facilitating dissolution. Often effective when used as a co-solvent. |
| Aqueous | Water | Insoluble | The large hydrophobic surface area of the benzyl and cyclohexyl groups dominates, leading to insolubility in water at neutral pH. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common problems in a question-and-answer format.
Q1: My compound won't dissolve in dichloromethane (DCM) for my reaction, even though the synthesis protocol uses it. Why?
A1: This is a classic solubility trap. While DCM is used for the synthesis, it often requires specific conditions. Several factors could be at play:
-
Concentration: The synthesis may run as a slurry or at a concentration just below the saturation point. You may be attempting to create a solution that is too concentrated.
-
Purity & Crystalline Form: Highly pure, crystalline material is often less soluble than amorphous or less pure material due to strong crystal lattice energy. The crude reaction mixture contains byproducts and reagents that may have aided solubility.
-
Solution: Try gentle warming (30-35°C) to increase the dissolution rate. If that fails, add a polar co-solvent. Adding methanol dropwise (1-5% v/v) can dramatically increase solubility in DCM by disrupting the intermolecular hydrogen bonding that holds the solid together.
Q2: My compound crashed out of solution during workup/purification. What are the immediate steps?
A2: Unexpected precipitation means the compound's concentration has exceeded its solubility limit in the current solvent system.[3]
Immediate Actions:
-
Do Not Discard: The precipitate is likely your desired product.
-
Analyze the Supernatant: Before proceeding, take a small aliquot of the liquid (supernatant) and run a quick analysis (e.g., TLC, LC-MS) to check if the reaction was complete and to quantify how much material remains dissolved.
-
Attempt Re-solubilization:
-
Add a Stronger Solvent: Introduce a small amount of a solvent in which the compound is highly soluble, like DMSO or methanol, to bring it back into solution.[3]
-
Gentle Heating: Carefully warm the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.[4]
-
-
Isolate if Necessary: If re-solubilization isn't practical, isolate the solid by filtration. Wash it with a solvent in which it is known to be insoluble (like hexane or diethyl ether) to remove soluble impurities, then dry and characterize it.
This workflow can be visualized as follows:
Q3: How can I prepare a stable, high-concentration stock solution for screening assays?
A3: For biological screening or analytical purposes, a stable stock solution is critical.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and the best choice. It will readily dissolve the compound at high concentrations (e.g., 10-50 mM).
-
Protocol:
-
Weigh the desired amount of this compound into a clean, dry amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex or sonicate gently until a clear, homogenous solution is formed.
-
-
Storage: Store stock solutions at -20°C or -80°C to maximize long-term stability. Avoid repeated freeze-thaw cycles. The carbamate group can be susceptible to hydrolysis, so using anhydrous DMSO and protecting it from moisture is key.[1]
Q4: I am having trouble with column chromatography. The compound either precipitates on the column or streaks badly.
A4: This is a common issue when a compound has poor solubility in the mobile phase.
-
Problem 1: Precipitation on Loading. This happens when you dissolve your compound in a strong solvent (like DCM or MeOH) and then inject it onto a column running a weak mobile phase (e.g., 95% hexane/5% EtOAc). The strong solvent rapidly dilutes, causing the compound to crash out.
-
Solution: Dry Loading. Dissolve your crude material in a minimal amount of a volatile solvent (DCM is a good choice). Add a small amount of silica gel (or C18 if doing reverse phase) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column.
-
-
Problem 2: Band Tailing/Streaking. This indicates that the compound is interacting too strongly with the stationary phase or has poor solubility in the mobile phase as it travels down the column.
-
Solution: Modify the Mobile Phase. For normal phase (silica gel), the primary amine is likely interacting strongly with the acidic silica. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, to your mobile phase (e.g., Hexane/EtOAc + 0.1% TEA) will neutralize the acidic sites and significantly improve peak shape.
-
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows you to efficiently determine the best solvent for your application using a small amount of material.
-
Preparation: Aliquot approximately 1-2 mg of your compound into several small, labeled vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To each vial, add 100 µL of a different test solvent from the solubility table above.
-
Observation & Agitation: Vortex each vial vigorously for 30-60 seconds. Observe if the solid dissolves.
-
Heating Step: For any vials where the solid did not dissolve, warm them to 40-50°C for 5-10 minutes and observe again.
-
Incremental Addition: If the solid still has not dissolved, add another 100 µL of the solvent and repeat the agitation and heating steps. Continue until the solid dissolves or you have reached a volume of 1 mL.
-
Documentation: Record the approximate concentration at which your compound dissolved in each solvent (e.g., "Soluble at ~10 mg/mL in Methanol with heat").
Protocol 2: Decision Tree for Solvent Selection
The choice of solvent is dictated by the experimental goal. This decision tree provides a logical path for solvent selection.
References
Technical Support Center: Optimizing Cbz Deprotection of Benzyl trans-4-aminomethylcyclohexylcarbamate
Welcome to the technical support center for optimizing the deprotection of Benzyl trans-4-aminomethylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize your reaction yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the Cbz deprotection of this compound in a direct question-and-answer format.
Issue 1: My catalytic hydrogenation reaction is stalled or incomplete. What are the potential causes and solutions?
This is one of the most common challenges in Cbz deprotection.[1] A stalled reaction is often due to catalyst inactivation or suboptimal reaction conditions. A systematic approach is the best way to identify and solve the problem.
-
Potential Cause 1: Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities that may be present in your starting material or solvent.[1][2][3]
-
Solution: Ensure your starting material is of high purity. If sulfur-containing reagents were used in previous steps, consider purification by column chromatography or recrystallization before proceeding. If the substrate itself contains a sulfur moiety, catalytic hydrogenation is likely unsuitable, and an alternative method like acidic cleavage should be considered.[1]
-
-
Potential Cause 2: Poor Catalyst Activity or Quality The activity of Palladium on carbon (Pd/C) can diminish over time or vary between batches.[2]
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst deactivation, try a new batch. Increasing the catalyst loading (e.g., from a standard 5-10 mol% to 15-20 mol%) can also help drive the reaction to completion.[1] For particularly stubborn reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[2]
-
-
Potential Cause 3: Product Inhibition The primary amine product, trans-4-(aminomethyl)cyclohexylamine, can coordinate to the surface of the palladium catalyst. This blocks the active sites and inhibits further catalytic activity, leading to a stalled reaction.[1][4]
-
Potential Cause 4: Insufficient Hydrogen For catalytic hydrogenation, an adequate supply of hydrogen is critical. This can be an issue of pressure or inefficient gas-liquid mixing.[2]
-
Solution: First, ensure the reaction is being stirred vigorously to maximize the contact between the hydrogen gas, the solvent, and the heterogeneous catalyst.[2] If the reaction is running at atmospheric pressure (e.g., with a hydrogen balloon), consider increasing the pressure to 50 psi or higher using a dedicated hydrogenation apparatus.[1][2] For labs not equipped for pressurized gas, catalytic transfer hydrogenation is an excellent alternative.[5]
-
dot
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: I am observing an unexpected side product on my TLC/LC-MS. What could it be?
While the substrate is relatively simple, side reactions can still occur, primarily depending on the deprotection method used.
-
Scenario A: Side Products in Catalytic Hydrogenolysis
-
Problem: The most likely side product is the N-benzylated amine. This can happen if the reaction stalls and the benzyl group from one molecule is transferred to the newly formed amine of another.
-
Solution: The key is to ensure the reaction goes to completion efficiently. The troubleshooting steps outlined in "Issue 1" are the best way to prevent this. Ensuring a sufficient hydrogen source and an active catalyst are critical.[3]
-
-
Scenario B: Side Products in Acid-Catalyzed Cleavage (e.g., HBr/AcOH)
-
Problem: If you use HBr in acetic acid, the deprotected amine can be acetylated by the solvent, forming an N-acetylated side product.[1][3]
-
Solution: To avoid this, use a non-nucleophilic acid and solvent system, such as HCl in dioxane or isopropanol.[1][6] A milder Lewis acid approach, like using AlCl₃ in hexafluoroisopropanol (HFIP), is also an excellent option that avoids acylation and is compatible with a wider range of functional groups.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for Cbz deprotection of this specific substrate?
For this compound, the most common and generally cleanest method is catalytic hydrogenation with 10% Pd/C and hydrogen gas in a protic solvent like methanol or ethanol.[3] This method is highly efficient, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[5][9]
Q2: How can I effectively monitor the reaction's progress?
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
For TLC: The product, being a free amine, will be significantly more polar than the Cbz-protected starting material. It will have a much lower Rf value. Staining with ninhydrin is very effective for visualizing the primary amine product, which typically appears as a purple or blue spot.
-
For LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: Are there safer alternatives to using pressurized hydrogen gas?
Yes. Catalytic Transfer Hydrogenation (CTH) is a much safer alternative, especially for larger-scale reactions, as it avoids the use of flammable H₂ gas.[5] In CTH, a hydrogen donor is used to generate hydrogen in situ.
-
Common Hydrogen Donors: Ammonium formate, formic acid, and cyclohexene are frequently used with a Pd/C catalyst.[2][5] Ammonium formate is particularly popular due to its ease of use and high efficiency.[11]
Q4: How should I handle the Pd/C catalyst safely after the reaction?
Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite spontaneously upon exposure to air.
-
Safe Work-up: Never allow the catalyst to dry on the filter paper in the open air.[3] After filtering the reaction mixture, immediately quench the catalyst on the filter pad by slowly adding water. Keep it wet until it is disposed of according to your institution's hazardous waste guidelines.
dot
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[9]
Optimized Experimental Protocols
Below are detailed, step-by-step protocols for the most effective deprotection methods for this compound.
Protocol 1: Catalytic Hydrogenolysis (H₂ Gas)
This is the most common and efficient method for Cbz deprotection.[5]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (or Ethanol)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-24 hours).[11]
-
Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Caution: The catalyst may be pyrophoric; do not allow it to dry. Quench the catalyst on the Celite® pad with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, trans-4-(aminomethyl)cyclohexylamine.
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
This method is a safer alternative to using hydrogen gas and is often faster.[5]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium Formate (HCOONH₄), 3-5 equivalents
-
Methanol (or Ethanol)
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in methanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux conditions may be used to accelerate the reaction).[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.[11]
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1 to filter the catalyst and isolate the product.
Data Summary: Comparison of Deprotection Methods
The following table summarizes the typical conditions and considerations for the primary Cbz deprotection methods.
| Deprotection Method | Reagents/Conditions | Typical Reaction Time | Key Advantages | Potential Issues for This Substrate |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt | 1-24 h[11] | High yield, clean byproducts (toluene, CO₂)[5] | Catalyst poisoning, product inhibition, H₂ gas handling[1][3] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH, reflux | 1-3 h[11] | Avoids flammable H₂ gas, often faster[5] | Catalyst poisoning, product inhibition[1] |
| Acidic Cleavage | HBr in Acetic Acid (33%), rt | 1-4 h[11] | Useful if hydrogenation is not possible[5] | Potential for N-acetylation side product[1] |
| Lewis Acid Cleavage | AlCl₃, HFIP, rt | 2-16 h[7] | Mild, avoids hydrogenation and acylation[7][8] | Requires specialized solvent (HFIP) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Debenzylation in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with incomplete debenzylation during peptide synthesis. This resource is designed to provide in-depth, field-proven insights and practical solutions to ensure the successful removal of benzyl-type protecting groups, a critical step for obtaining high-purity peptides.
Introduction: The Challenge of Complete Debenzylation
The removal of benzyl (Bzl), benzyloxycarbonyl (Z), and related protecting groups is a cornerstone of many peptide synthesis strategies, particularly the Boc/Bzl approach.[1] While catalytic hydrogenation is a powerful and widely used method for this transformation, achieving complete and clean debenzylation can be elusive.[2] Incomplete reactions lead to a heterogeneous mixture of protected and deprotected peptides, complicating purification and potentially compromising the biological activity of the final product.[3] This guide will walk you through the common causes of incomplete debenzylation and provide a systematic approach to troubleshooting and optimizing this crucial step.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial questions and helps you quickly diagnose the potential source of your debenzylation issues.
Q1: What are the tell-tale signs of incomplete debenzylation in my analytical data?
A1: The primary indicators of incomplete debenzylation are typically observed during the analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
-
HPLC Analysis: You will likely observe multiple peaks in your chromatogram. The desired, fully deprotected peptide will have a specific retention time. Peaks with longer retention times (more hydrophobic) often correspond to incompletely deprotected species, as the benzyl groups increase the hydrophobicity of the peptide.[5]
-
Mass Spectrometry Analysis: Your MS data will show ions corresponding to the expected mass of the fully deprotected peptide, as well as additional ions with mass-to-charge (m/z) ratios that are higher by multiples of 90 Da (the mass of a benzyl group, C₇H₆). For example, if one benzyl group remains, you will see a peak at [M+H]⁺ + 90.
Q2: I see multiple peaks in my HPLC, but I'm not sure if it's incomplete debenzylation or another side product. How can I confirm?
A2: To definitively identify the peaks, you should couple your HPLC to a mass spectrometer (LC-MS). This will allow you to obtain the mass of the species eluting at each peak. If the mass difference between your desired product peak and the impurity peaks corresponds to one or more benzyl groups (90 Da), you have confirmed incomplete debenzylation.[6]
Q3: What are the most common reasons for incomplete debenzylation?
A3: The root causes of incomplete debenzylation can be broadly categorized into several areas:
-
Catalyst-Related Issues: Inactive or poisoned catalyst, insufficient catalyst loading, or poor catalyst selection.
-
Reaction Condition Deficiencies: Inadequate hydrogen pressure, insufficient reaction time, or suboptimal temperature.
-
Peptide/Substrate-Specific Problems: Steric hindrance around the protecting group, peptide aggregation, or the presence of catalyst-poisoning residues (e.g., sulfur-containing amino acids).
-
Reagent and Solvent Quality: Poor quality hydrogen donor or solvent impurities that can inactivate the catalyst.
Part 2: Deep Dive into Troubleshooting Strategies
This section provides a structured approach to resolving incomplete debenzylation, focusing on the underlying scientific principles.
Issue 1: Catalyst Inefficiency
The palladium catalyst is the engine of the hydrogenolysis reaction. Its activity is paramount for successful debenzylation.
Q4: My reaction is sluggish or has stalled. How do I know if my catalyst is the problem?
A4: Catalyst deactivation is a common culprit. Palladium catalysts, particularly Palladium on Carbon (Pd/C), can be poisoned by certain functional groups or impurities.[2]
-
Sulfur-Containing Residues: Methionine (Met) and Cysteine (Cys) are notorious for poisoning palladium catalysts. The sulfur atom strongly adsorbs to the palladium surface, blocking active sites.
-
Scavenger Interference: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), often used in cleavage cocktails, can poison the catalyst if not adequately removed before the debenzylation step.[7]
Troubleshooting Workflow for Catalyst Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Q5: You mentioned Pearlman's catalyst. Why is it a better choice for peptides with sulfur-containing residues?
A5: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more resistant to poisoning by sulfur-containing compounds compared to standard Pd/C.[2] It can also be more effective for the debenzylation of sterically hindered groups. While more expensive, its higher activity can justify its use for challenging sequences.
Issue 2: Suboptimal Reaction Conditions
The efficiency of catalytic hydrogenation is highly dependent on the reaction environment.
Q6: I'm using a standard hydrogenolysis protocol (H₂ balloon, Pd/C in MeOH), but it's not working well. What can I change?
A6: Standard atmospheric pressure hydrogenation may not be sufficient for difficult-to-remove benzyl groups. Consider the following optimizations:
-
Increase Hydrogen Pressure: Using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 50-100 psi can dramatically accelerate the reaction rate.
-
Solvent System Modification: While methanol is common, solvent choice can significantly impact reaction efficiency.[2] Acidic conditions can facilitate the reaction. A solvent system of methanol with a small amount of acetic acid (e.g., 1-10%) can improve results.
-
Temperature: Gently heating the reaction to 30-40°C can increase the reaction rate, but be cautious as higher temperatures can increase the risk of side reactions.[8]
Q7: I don't have access to high-pressure hydrogenation equipment. Are there other options?
A7: Absolutely. Catalytic Transfer Hydrogenation (CTH) is an excellent and often more convenient alternative that does not require hydrogen gas.[9][10] In CTH, a hydrogen donor molecule transfers hydrogen to the peptide in the presence of the palladium catalyst.
Common CTH Systems
| Hydrogen Donor | Catalyst | Typical Solvent | Advantages |
| Formic Acid | 10% Pd/C | Methanol, Formic Acid | Good solvent for many peptides, rapid reaction.[9][11] |
| Ammonium Formate | 10% Pd/C | Methanol/Water | Neutral conditions, rapid reaction.[12][13] |
| Cyclohexene/Cyclohexadiene | 10% Pd/C | Ethanol | Mild conditions.[13] |
Experimental Protocol: Catalytic Transfer Hydrogenation with Formic Acid
-
Dissolve the Peptide: Dissolve the protected peptide in a suitable solvent like methanol.
-
Add Catalyst: Add 10% Pd/C catalyst (typically 0.5 to 1.0 times the weight of the peptide).
-
Add Hydrogen Donor: Carefully add formic acid to the reaction mixture (often used as a co-solvent, e.g., 10-50% v/v).[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC/LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Issue 3: Peptide-Specific Challenges
The primary sequence and structure of the peptide itself can impede debenzylation.
Q8: My peptide is very hydrophobic and seems to be aggregating in the reaction solvent. Could this be the problem?
A8: Yes, peptide aggregation is a significant barrier to efficient debenzylation.[14] If the peptide crashes out of solution or forms gels, the catalyst cannot access the benzyl-protected sites.
Strategies to Overcome Aggregation:
-
Solvent Screening: Test different solvent systems. Sometimes adding a chaotropic agent like hexafluoroisopropanol (HFIP) in small amounts can disrupt aggregation.
-
Change Reaction Conditions: Switching to a CTH protocol using formic acid can be beneficial, as formic acid is an excellent solvent for many peptides and can disrupt secondary structures.[9]
-
Solid-Phase Debenzylation: For particularly challenging sequences, performing the debenzylation while the peptide is still attached to the solid-phase resin can sometimes mitigate aggregation by keeping the peptide chains physically separated.[15]
Troubleshooting Decision Tree for Incomplete Debenzylation
Caption: Decision tree for troubleshooting incomplete debenzylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. ijsra.net [ijsra.net]
- 5. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Increasing the efficiency of amide bond formation with sterically hindered amines
Technical Support Center: Amide Bond Formation with Sterically Hindered Amines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of amides, particularly when dealing with sterically hindered amines. Here, we will explore common issues, provide detailed troubleshooting strategies, and answer frequently asked questions to help you increase the efficiency and success of your reactions.
Troubleshooting Guide: Overcoming Low Yields and Incomplete Reactions
Navigating the complexities of amide bond formation with sterically hindered amines can be challenging. This section is structured to help you diagnose and resolve common experimental hurdles.
Issue 1: Low or No Product Formation
This is one of the most frequent challenges, often stemming from insufficient activation of the carboxylic acid or the high activation energy barrier of the reaction.
Possible Cause: Inadequate coupling reagent for the specific substrates.
Solution:
-
Reagent Selection: For sterically demanding couplings, standard reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be insufficient. Consider more potent activating agents.
-
Uronium-Based Reagents: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for hindered systems. They react with the carboxylic acid to form a highly reactive acyl-transfer agent, which is then more susceptible to nucleophilic attack by the hindered amine.
-
Phosphonium-Based Reagents: BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activating agents that can facilitate difficult couplings.
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Add the sterically hindered amine (1.0-1.2 equiv) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0-3.0 equiv), to the reaction mixture.
-
In a separate container, dissolve HATU (1.1-1.5 equiv) in the same solvent.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Issue 2: Epimerization of Chiral Centers
For substrates with stereocenters, particularly at the α-carbon of the carboxylic acid, epimerization is a significant risk, leading to a loss of stereochemical purity.
Possible Cause: The choice of coupling reagent and additives can influence the rate of epimerization.
Solution:
-
Additive Selection: The addition of a trapping agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
-
Optimized Reagents: Certain coupling reagents are specifically designed to minimize epimerization. For instance, COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to be highly effective in preserving stereochemical integrity.
Data Summary: Comparison of Coupling Reagents and Additives for Racemization Control
| Coupling Reagent | Additive | Racemization Potential |
| DCC/EDC | None | High |
| DCC/EDC | HOBt | Moderate |
| DCC/EDC | HOAt | Low |
| HATU | None | Low |
| COMU | None | Very Low |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the coupling reaction, and which one should I choose?
A1: The base plays a crucial role in deprotonating the carboxylic acid and the amine hydrochloride salt (if used), as well as neutralizing any acidic byproducts generated during the reaction. For sterically hindered amines, a non-nucleophilic, hindered base is preferred to avoid competitive side reactions.
-
Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is a common choice due to its strong basicity and high steric hindrance.
-
2,4,6-Collidine: This base is also highly hindered and is an excellent alternative to DIPEA, particularly when the substrate is sensitive to the more basic conditions of DIPEA.
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): This is a very strong, non-nucleophilic base that can be used in challenging cases, but it is also more expensive.
Q2: My reaction is still sluggish even with a strong coupling reagent. What other parameters can I adjust?
A2: If you are still facing difficulties, consider the following adjustments:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can also increase the risk of side reactions and epimerization. A carefully controlled temperature screen is recommended.
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, NMP, or DMA are generally good choices as they can help to solvate the charged intermediates. In some cases, less polar solvents like DCM or THF may be effective.
-
Concentration: Running the reaction at a higher concentration can increase the reaction rate due to the increased frequency of molecular collisions.
Q3: Are there any catalytic methods for forming amide bonds with hindered amines?
A3: Yes, catalytic methods are an emerging and powerful alternative to stoichiometric coupling reagents. These methods often offer higher atom economy and can be effective for very challenging substrates.
-
Boron-Based Catalysts: Certain boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines by activating the carboxylic acid.
-
Titanium and Zirconium Catalysts: Lewis acidic catalysts based on titanium (IV) and zirconium (IV) can also facilitate amide bond formation, often under milder conditions.
Workflow Diagram: Troubleshooting Amide Bond Formation
Caption: A decision-making workflow for troubleshooting low-yielding amide bond formation reactions with sterically hindered amines.
Benzyl trans-4-aminomethylcyclohexylcarbamate storage and handling best practices
Welcome to the technical support center for Benzyl trans-4-aminomethylcyclohexylcarbamate (CAS 177582-74-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental issues. Our goal is to ensure the integrity of your experiments through best practices grounded in scientific principles.
I. Compound Overview and Key Properties
This compound is a versatile intermediate used in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and kinase inhibitors.[1][2] Its unique structure, featuring a benzyl-protected amine on a trans-cyclohexyl backbone, makes it a valuable building block in medicinal chemistry and drug discovery.[2][3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 177582-74-0 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [2][4] |
| Molecular Weight | 262.35 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 86 - 89 °C | [5] |
| Purity | ≥ 99% (GC) | [2] |
II. Storage and Handling Best Practices
Proper storage and handling are critical to maintain the stability and purity of this compound.
Storage Recommendations
Question: What are the optimal storage conditions for this compound?
Answer: For long-term stability, the compound should be stored at 0-8°C .[2] It is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption and degradation.[6][7]
Question: How do solvent polarity and pH impact the compound's stability during storage?
Answer: The stability of this compound is significantly influenced by solvent and pH. Non-polar solvents, such as dichloromethane (DCM), are preferred as they minimize hydrolysis.[1] Conversely, aqueous solutions can accelerate the degradation of the carbamate group.[1] The compound is also susceptible to degradation in acidic or basic aqueous solutions.
Handling Precautions
Question: What personal protective equipment (PPE) should be used when handling this compound?
Answer: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[5][6] The following PPE is recommended:
-
Gloves: Wear protective gloves.[6]
-
Eye Protection: Use safety glasses with side-shields or goggles.[5][6]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[6]
Question: What are the potential hazards associated with this compound?
Answer: this compound may cause skin and eye irritation.[7] Inhalation of dust or vapors should be avoided.[5][6] In case of contact, follow these first-aid measures:
-
Skin Contact: Immediately wash with plenty of water and soap.[7]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[7]
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[5]
III. Troubleshooting Experimental Issues
This section addresses common problems encountered during the use of this compound in experimental settings.
Solubility and Solution Preparation
Question: I am having trouble dissolving this compound. What solvents are recommended?
Answer: While specific solubility data is not always readily available, based on its structure, the compound is expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] For aqueous solutions, the use of a co-solvent may be necessary. It is important to note that prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis.[1][8]
Reaction Troubleshooting
Question: My reaction yield is lower than expected. What are some potential causes?
Answer: Low reaction yields can stem from several factors:
-
Reagent Purity: Ensure the purity of all starting materials, including this compound. Impurities can lead to side reactions.
-
Reaction Conditions: The synthesis of derivatives often involves sensitive reaction conditions. For instance, in nucleophilic substitution reactions, the choice of base and solvent is critical.[1] Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[1]
-
Isomer Contamination: The presence of the cis isomer can affect reaction kinetics and product formation due to steric hindrance.[1] It is important to verify the stereochemical purity of the starting material.
Question: How can I confirm the trans configuration of the cyclohexyl ring?
Answer: The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space couplings between the aminomethyl group and adjacent cyclohexyl protons to confirm the trans configuration.[1]
Caption: NOESY confirms the trans configuration.
Analytical Characterization
Question: What analytical techniques are recommended for characterizing this compound?
Answer: A combination of techniques is recommended for full characterization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This can be used to resolve cis and trans diastereomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. As mentioned, NOESY is crucial for confirming the stereochemistry.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
IV. Frequently Asked Questions (FAQs)
Q1: Can this compound be used in aqueous buffers for biological assays?
A1: While it can be used, its stability in aqueous solutions is a concern.[1] It is advisable to prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer immediately before use. The stability in the final assay buffer should be evaluated.
Q2: What are the typical synthetic routes for this compound?
A2: A common synthetic route involves the reaction of trans-4-(aminomethyl)cyclohexylamine with benzyl chloroformate in the presence of a base, such as triethylamine, in a solvent like dichloromethane.[1]
References
- 1. This compound | 177582-74-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: An In-Depth Analysis of Benzyl trans-4-aminomethylcyclohexylcarbamate and Its Alternatives
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[4][5] A PROTAC molecule is ingeniously constructed from three fundamental components: a "warhead" ligand that binds to the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][6][7][][9]
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this technology.[1][10][11] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][11] While the warhead and anchor dictate the "what" and "how" of the degradation, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic (DMPK) properties, profoundly influencing the geometry and stability of the ternary complex.[6][10][11][12][13][] This guide provides an in-depth comparison of various linker classes, with a specific focus on the structural and functional implications of rigid linkers like Benzyl trans-4-aminomethylcyclohexylcarbamate versus more common flexible alternatives.
Spotlight on Rigid Linkers: this compound
While direct, extensive comparative studies on this compound as a PROTAC linker are not widely published, its chemical structure allows for an expert evaluation of its potential performance characteristics based on its constituent parts. It belongs to the class of rigid, cycloalkane-based linkers.
Structural Analysis:
-
trans-4-aminomethylcyclohexyl Core: This cyclohexane ring is the primary source of rigidity. Unlike a flexible alkyl chain, its conformational freedom is highly restricted. The 'trans' configuration provides a well-defined, linear extension between its connection points.
-
Benzyl and Carbamate Groups: The benzyl group introduces an aromatic moiety, while the carbamate provides hydrogen bonding capability. These features can influence solubility, cell permeability, and potential protein-protein interactions within the ternary complex.
Inferred Advantages and Disadvantages:
The primary advantage of a rigid linker like this is its ability to pre-organize the PROTAC into a bioactive conformation .[1][10][15] By reducing the conformational flexibility, the entropic penalty of forming the ternary complex is lowered, which can lead to enhanced potency (lower DC50 values).[1] This rigidity can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1][10] Furthermore, linkers containing cycloalkane structures have been shown to enhance metabolic stability and water solubility, contributing to improved pharmacokinetic profiles.[7]
However, this rigidity is also its main liability. If the pre-organized conformation is not optimal for the specific POI and E3 ligase pair, it can sterically hinder the formation of a productive ternary complex, leading to a complete loss of activity.[10] Synthetically, such linkers are often more challenging and costly to prepare compared to simple flexible chains.[1][10]
Comparative Analysis: A Spectrum of Linker Strategies
The optimal linker is highly dependent on the specific biological system, and its selection often requires empirical testing. The three main classes are flexible, rigid, and "clickable" linkers.[13]
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, predominantly composed of alkyl or polyethylene glycol (PEG) chains, are the most common starting point in PROTAC development due to their synthetic tractability.[1][6][][10][13]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom.[1][7] While easy to synthesize, they are hydrophobic and can negatively impact the solubility of the final PROTAC molecule.[7][16][]
-
PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and significantly improve the aqueous solubility of large, lipophilic PROTACs.[1][7][9][16][18][] Their flexibility allows the warhead and anchor to adopt multiple orientations, increasing the probability of achieving a productive ternary complex.[1][10] The main drawbacks can include reduced metabolic stability and potentially challenging synthesis for monodisperse, high-purity chains.[7]
The high flexibility of these linkers can also lead to a significant entropic penalty upon binding, which may reduce the stability of the ternary complex.[1]
Rigid Linkers: Engineering Potency and Selectivity
This class, which includes this compound, aims to overcome the drawbacks of flexible linkers by constraining the PROTAC's conformation.
-
Cyclic Structures: Incorporating saturated rings like piperazine, piperidine, or cyclohexane reduces the number of rotatable bonds.[1][7][10] These motifs can enhance metabolic stability and solubility.[7]
-
Aromatic Systems & Alkynes: Phenyl rings, alkynes, and triazoles introduce planarity and linearity, providing further conformational restriction.[1] Triazoles, often installed via "click chemistry," are particularly valued for their high metabolic stability.[7][]
Data-Driven Comparison of Linker Architectures
The choice of linker has a profound impact on degradation performance. The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10][13][20]
| Linker Class | Core Components | Flexibility | Typical Impact on Solubility | Synthetic Accessibility | Key Advantages | Key Disadvantages |
| Flexible | Alkyl Chains | High | Decreases (Hydrophobic) | High | Easy to synthesize and vary length.[1] | Can lead to poor physicochemical properties; high entropic penalty.[1][16] |
| PEG Chains | High | Increases (Hydrophilic) | Moderate | Improves solubility and biocompatibility.[7][18][] | May have lower metabolic stability.[7] | |
| Rigid | This compound | Low | Balanced | Low to Moderate | Pre-organizes conformation, potentially improving potency and PK properties.[1][7] | Risk of conformational misfit; more complex synthesis.[10] |
| Piperazine/Piperidine | Low | Increases | Moderate | Enhances stability and solubility; reduces lipophilicity.[7][21] | Less flexible, may not achieve optimal geometry.[1] | |
| Alkyne/Triazole | Low (Linear) | Neutral to Slight Decrease | Moderate | Provides rigidity; triazoles are highly metabolically stable.[7][] | Can be synthetically challenging.[1] |
Table 1: Qualitative Comparison of Common PROTAC Linker Classes.
| Study Focus | Linker Type | Target Protein | Cell Line | Optimal Linker Length/Type | Key Finding | Reference |
| Linker Length Optimization | PEG-based | Estrogen Receptor α (ERα) | MCF-7 | 16 atoms | A clear optimal linker length exists for maximal degradation efficiency.[3][11] | Cyrus, K. et al. (2011) |
| Linker Rigidity vs. Flexibility | Alkyl vs. Piperazine | BET Proteins | MOLM13 | Rigid Piperazine-based | Rigidification of the linker led to a highly potent PROTAC with improved cellular activity.[6] | Wang, S. et al. (2018) |
| Linker Composition | Alkyl vs. PEG | Cereblon (CRBN) | HEK293T | Alkyl | A nine-atom alkyl chain induced potent self-degradation, while a three-unit PEG linker was ineffective, showing composition is as critical as length.[6] | Gabizon, R. et al. (2018) |
Table 2: Summary of Experimental Data from Case Studies Comparing PROTAC Linker Performance.
Experimental Section: Protocols for PROTAC Evaluation
The robust evaluation of a novel PROTAC requires a suite of validated biochemical and cellular assays. The causality behind this multi-assay approach is to build a complete picture of the PROTAC's activity, from target engagement to the final cellular outcome.
Workflow for PROTAC Efficacy Assessment
Protocol 1: Quantitative Western Blot for DC50 and Dmax Determination
This protocol is the standard for accurately quantifying the degradation of a target protein following PROTAC treatment.[11][13][20]
Causality: This assay directly measures the primary output of PROTAC efficacy—the reduction in POI levels—allowing for the determination of potency (DC50) and maximal effect (Dmax).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for androgen receptor targeting) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.
-
Prepare a serial dilution of the PROTAC in fresh culture medium. A typical 8-point concentration range might span from 1 nM to 10 µM. Crucially, include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions. Incubate for a predetermined time (e.g., 18-24 hours), which must be kept consistent for comparative studies.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by scraping into ice-cold PBS and pelleting via centrifugation.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA assay. This step is critical for ensuring equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and load equal amounts (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Simultaneously, probe with an antibody for a loading control (e.g., GAPDH, β-actin) to validate equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to its corresponding loading control band intensity.
-
Express the normalized data as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve (variable slope, four parameters) to calculate the DC50 and Dmax values.[20]
-
Protocol 2: In-Cell Ubiquitination Assay
Causality: This assay validates that the observed protein degradation is occurring via the intended ubiquitin-proteasome pathway, a critical step in confirming the PROTAC's mechanism of action.[11][]
Methodology:
-
Cell Treatment:
-
Seed cells as described above.
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., near its DC50 or Dmax value).
-
Crucially, include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation period. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a modified buffer suitable for IP (e.g., containing 1% Triton X-100).
-
Incubate the cleared lysates with an antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Immunoblotting:
-
Elute the protein complexes from the beads by boiling in SDS loading buffer.
-
Perform SDS-PAGE and transfer as described in Protocol 1.
-
Critically, probe the Western blot with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones).
-
The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane, compared to the control, is indicative of poly-ubiquitination of the POI.
-
Conclusion and Future Outlook
The linker is a pivotal and highly tunable component in PROTAC design.[1][11] The choice between a flexible linker like an alkyl or PEG chain and a rigid linker such as this compound represents a fundamental decision in the drug discovery process. Flexible linkers offer synthetic ease and adaptability, making them ideal for initial screening and establishing proof-of-concept.[1][10] However, the field is increasingly moving towards more sophisticated, rigid linkers to optimize potency, selectivity, and pharmacokinetic properties.[6] The rigidity offered by cycloalkane scaffolds like that in this compound can lock a PROTAC into a highly potent, bioactive conformation, but this comes with the risk of a conformational mismatch and greater synthetic complexity.[10]
Ultimately, the "optimal" linker is not a universal structure but is uniquely defined by the specific POI-E3 ligase pair.[3][13] The continued exploration of "linkerology," supported by robust and self-validating experimental workflows as described herein, will be essential for unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Linker as a Linchpin in Modern Therapeutics
An In-Depth Guide to Comparing Rigid vs. Flexible Linkers in Drug Design
In the landscape of advanced drug development, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the functional components of a molecule is far from a passive spacer.[1][2] It is a critical architectural element that profoundly dictates the therapeutic's pharmacokinetics, pharmacodynamics, efficacy, and safety profile.[3][4][5] The choice between a rigid and a flexible linker is a pivotal decision in the design process, with each class offering a distinct set of advantages and disadvantages that must be carefully weighed against the specific biological context and therapeutic goal.
This guide provides a comprehensive comparison of rigid and flexible linkers, moving beyond simple definitions to explore the causal relationships between linker structure and drug performance. We will synthesize data from key studies, outline essential experimental protocols for linker evaluation, and provide a field-proven perspective to aid researchers in making more rational, data-driven decisions in linker design.
The Decisive Role of the Linker: Beyond a Simple Connection
The linker's primary function is to bridge two or more distinct molecular entities—for instance, an antibody and a cytotoxic payload in an ADC, or a target-binding warhead and an E3 ligase recruiter in a PROTAC.[4][6] However, its influence extends much further. The linker's length, polarity, and conformational freedom directly modulate the entire molecule's behavior.[][8]
Key properties influenced by the linker include:
-
Ternary Complex Formation (PROTACs): The linker's geometry is a primary determinant of the stability and productivity of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC activity.[1][3][9]
-
Stability and Payload Release (ADCs): In ADCs, the linker must be stable enough to prevent premature payload release in systemic circulation, minimizing off-target toxicity, while allowing for efficient cleavage and drug release within the target cell.[10][11][][13][14]
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are critical for a drug's bioavailability and overall pharmacokinetic profile.[9][15]
Caption: The linker's central role in modulating drug performance.
Flexible Linkers: Conformational Freedom and Its Consequences
Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, are characterized by their high degree of rotational freedom.[16] This adaptability has made them a popular starting point in drug design, particularly due to their synthetic tractability.
Key Characteristics:
-
Structure: Primarily linear chains like alkanes or ethers (PEG).
-
Advantages:
-
Synthetic Accessibility: Generally easier and more cost-effective to synthesize and modify in length.[16]
-
Improved Solubility: PEG linkers are hydrophilic and can significantly enhance the aqueous solubility of the overall molecule, preventing aggregation.[15][]
-
Conformational Sampling: Their flexibility allows the molecule to explore a wide conformational space, which can be advantageous for identifying a productive orientation between the two binding partners, especially if the protein-protein interface is not well-defined.[][18]
-
-
Disadvantages:
-
Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding, as the linker must be "frozen" into a single bioactive conformation. This can weaken binding affinity.[19]
-
Unproductive Conformations: The linker may preferentially adopt conformations that are not conducive to forming a stable ternary complex or that mask the binding moieties.[16]
-
Metabolic Instability: Simple alkyl chains can be susceptible to oxidative metabolism, potentially leading to faster clearance.[16]
-
Hydrophobicity (Alkyl Chains): Long alkyl linkers can increase hydrophobicity, leading to poor solubility and non-specific protein binding.[16]
-
Causality in Action: The "flexibility" of a PEG linker allows it to act as a "molecular spring," accommodating various spatial arrangements. This is beneficial when the optimal distance and angle for ternary complex formation are unknown. However, this same freedom means that for every productive conformation, there are countless non-productive ones, which can dilute the effective concentration of the active form.
Rigid Linkers: Pre-organization for Potency and Stability
Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic systems (piperazine, piperidine), aromatic rings, or alkynes.[16][18] This rigidity is leveraged to pre-organize the molecule into a conformation that is closer to the bioactive state required for optimal target engagement.
Key Characteristics:
-
Structure: Contain rings, double/triple bonds, or sterically hindered groups (e.g., spirocycles).[9][16]
-
Advantages:
-
Enhanced Potency: By locking the molecule into a bioactive conformation, rigid linkers can reduce the entropic penalty of binding, leading to more stable ternary complexes and higher potency.[9][16]
-
Improved Pharmacokinetics: The constrained structure often results in greater metabolic stability and can improve cell permeability by shielding polar groups.[9][16]
-
Enhanced Selectivity: A well-defined orientation of the binding ligands can improve selectivity for the target protein and reduce off-target binding.[16]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is typically more challenging and costly than that of flexible chains.[16]
-
Risk of Misfit: If the pre-organized conformation is not ideal for the specific protein pair, it can introduce steric clashes and completely abrogate activity. There is less room for error.[16]
-
Causality in Action: The introduction of a piperazine ring into a linker serves two purposes. First, it acts as a rigid "strut," fixing the distance and angle between the two ends.[20] Second, its basic nitrogen atoms can be protonated at physiological pH, potentially improving solubility.[21] This demonstrates how a single rigid element can simultaneously control geometry and physicochemical properties, but its success is entirely dependent on that geometry being correct for the biological system.
Quantitative Comparison: Performance Data Insights
Directly comparing performance across different studies is challenging due to variations in targets, cell lines, and experimental conditions.[3] However, trends can be observed. The following tables summarize the general characteristics and present representative data from studies that have systematically evaluated linkers of varying rigidity.
Table 1: Comparative Summary of Linker Characteristics
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine, Phenyl) |
| Conformational Freedom | High | Low |
| Bioactive Conformation | Adopted upon binding (high entropic cost) | Pre-organized (low entropic cost) |
| Synthetic Accessibility | Generally high | Generally low to moderate |
| Aqueous Solubility | High (PEG) to Low (Alkyl) | Can be low, but modifiable |
| Cell Permeability | Often lower (especially PEG) | Often higher |
| Metabolic Stability | Can be low | Generally higher |
| Risk of Misfit | Low (can adapt) | High (less adaptable) |
Table 2: Representative Experimental Data (PROTACs)
| Target Protein | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| H-PGDS | Flexible | Methylene chain | ~10 | >90 | Baseline flexible linker performance. | [9],[22] |
| H-PGDS | Semi-Rigid | Methylene + Cyclic | ~10 | >90 | Similar degradation, but different PK. | [9],[22] |
| H-PGDS | Rigid | Spirocyclic | ~10 | >90 | Highest intracellular accumulation but least stable ternary complex. | [9],[22] |
| IRAK4 | Flexible | Long-chain alkyl | >100 | ~50 | Lower potency with flexible linker. | [9] |
| IRAK4 | Rigid | Spirocyclic pyridine | ~50 | >90 | Rigidification doubled the degradation activity (lower DC₅₀). | [9] |
Note: DC₅₀ is the half-maximal degradation concentration; Dₘₐₓ is the maximum degradation level. Lower DC₅₀ indicates higher potency.
The data on H-PGDS highlights a crucial trade-off: the most rigid PROTAC showed the best intracellular accumulation (a desirable PK property) but formed the least stable ternary complex (a potential liability for PD).[22] This underscores that linker optimization is not about maximizing a single parameter but achieving a balance across multiple properties.[9]
Essential Experimental Protocols for Linker Evaluation
Validating the performance of a chosen linker requires a suite of robust biophysical and cellular assays. Every protocol should serve as a self-validating system to ensure data integrity.
Protocol 1: Western Blot for Cellular Protein Degradation
This is the foundational assay for quantifying a PROTAC's efficacy in a cellular context.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to the vehicle control. Plot the data to calculate DC₅₀ and Dₘₐₓ values.[16]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to predict passive membrane permeability, a key factor for oral bioavailability and cell entry.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor microplate with buffer (e.g., PBS at pH 7.4).
-
Prepare Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Add Compounds: Prepare solutions of the test compounds in buffer and add them to the wells of the lipid-coated donor plate.[15]
-
Assemble Assay: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor buffer.[15]
-
Incubate: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.[15]
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using established equations that account for the volumes, surface area, and incubation time. Compare the Pe values of compounds with different linkers.
Conclusion: A Strategic Balance, Not a Simple Choice
The decision between a flexible and a rigid linker is not a binary choice but a strategic balancing act. There is no universally superior option; the optimal linker is exquisitely dependent on the specific target protein, the E3 ligase or payload being utilized, and the desired therapeutic profile.[16][23]
-
Flexible linkers offer an excellent starting point due to their synthetic ease and ability to accommodate unknown binding geometries. They are particularly useful in early-stage discovery to establish proof-of-concept.
-
Rigid linkers represent a more advanced optimization strategy. When designed correctly, they can dramatically enhance potency, selectivity, and pharmacokinetic properties, paving the way for best-in-class therapeutics.[9]
The field is steadily moving away from a "trial-and-error" approach and toward a more rational design paradigm.[5][6] Advances in structural biology and computational modeling are beginning to provide unprecedented insight into the dynamics of these complex molecules, allowing for the in silico prediction of optimal linker geometries. The systematic evaluation of linker candidates using the multifaceted experimental approach outlined in this guide remains the cornerstone of developing the next generation of highly effective and safe conjugated drugs.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veranova.com [veranova.com]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. static.igem.org [static.igem.org]
- 19. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 22. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Amine Protection: Navigating Alternatives to Benzyl Carbamate (Cbz)
In the landscape of complex organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic masking and unmasking of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires protection to prevent undesired side reactions.[1] For decades, the benzyl carbamate (Cbz or Z) group has been a stalwart protector, prized for its stability. However, the evolution of synthetic chemistry continually demands milder, more selective, and more compatible tools. The traditional reliance on harsh deprotection conditions for Cbz, such as catalytic hydrogenation or strong acids, can be incompatible with sensitive functional groups elsewhere in a molecule.[2][3]
This guide provides an in-depth comparison of key alternatives to the Cbz group, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions. We will explore the mechanisms, advantages, and practical applications of the most widely adopted carbamate protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc), as well as the silicon-based 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group.
The Principle of Orthogonal Protection
Modern multi-step synthesis hinges on the concept of orthogonality . An orthogonal set of protecting groups is one where each group can be removed by a specific set of reagents and conditions that do not affect the others.[4][5][6] This strategy is the cornerstone of solid-phase peptide synthesis (SPPS) and is crucial for constructing complex molecules with multiple functional groups.[4][7] Choosing the right combination of protecting groups can be the difference between a successful synthesis and a complex mixture of byproducts.[8][9]
Comparative Analysis of Key Amine Protecting Groups
tert-Butyloxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry and a cornerstone of one of the two main SPPS strategies.[10][11] Its popularity stems from its ease of introduction and its convenient removal under acidic conditions.
-
Mechanism of Action: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).[10][12] Deprotection is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[10][13] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[12][13]
-
Advantages:
-
Mild Acid Lability: Cleaved under moderately acidic conditions (e.g., TFA), which are orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[14][15]
-
High Yields: Both protection and deprotection reactions generally proceed in high yields.[10]
-
Stability: Resistant to catalytic hydrogenolysis and most basic conditions.[10]
-
-
Limitations & Causality:
-
The generation of the electrophilic tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine.[14][16] This necessitates the use of "scavengers" (e.g., thiols, triisopropylsilane) in the cleavage cocktail to trap the cation.
-
The strong acidity of reagents like neat TFA can cleave other acid-sensitive groups, requiring careful planning in a multi-group strategy.[14]
-
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS).[11][17] Its defining feature is its lability to mild basic conditions, providing perfect orthogonality with acid-labile side-chain protecting groups like tert-butyl (tBu).[7][17]
-
Mechanism of Action: The Fmoc group is introduced using Fmoc-Cl or the more stable Fmoc-OSu.[17] Deprotection is achieved with a mild base, typically a 20% solution of piperidine in DMF.[18] The mechanism proceeds via an E1cB (elimination, unimolecular, conjugate base) pathway. The base abstracts the acidic proton on the fluorenyl ring, forming a stabilized aromatic anion.[15] This intermediate then fragments, releasing the free amine, carbon dioxide, and dibenzofulvene.[15]
-
Advantages:
-
Mild Base Lability: The deprotection conditions are exceptionally mild and highly selective.
-
Orthogonality: Stable to acidic conditions used to remove Boc and tBu groups, and to the hydrogenolysis conditions for Cbz.[15]
-
UV Detectability: The fluorenyl moiety is strongly UV-active, allowing for real-time monitoring of reaction completion during SPPS.
-
-
Limitations & Causality:
-
The dibenzofulvene byproduct can react with the newly liberated amine (Michael addition). To prevent this, an excess of the amine base (e.g., piperidine) is used to act as a scavenger.
-
While generally stable to hydrogenation, some reports suggest it can be slowly cleaved under certain catalytic transfer hydrogenation conditions, making it only "quasi-orthogonal" to Cbz in some scenarios.[15]
-
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection pathway via transition metal catalysis, providing an excellent layer of orthogonality.[19] It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[20]
-
Mechanism of Action: Protection is achieved using allyl chloroformate (Alloc-Cl).[19] Deprotection is a catalytic cycle initiated by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[19] The Pd(0) undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex.[19] In the presence of a nucleophilic scavenger (e.g., phenylsilane, N-methylmorpholine), the allyl group is transferred from the palladium, regenerating the Pd(0) catalyst.[21] The resulting unstable carbamic acid decarboxylates to yield the free amine.
-
Advantages:
-
Unique Orthogonality: Cleavage conditions are neutral and highly specific, leaving acid- and base-labile groups untouched.[21]
-
Mild Conditions: The reaction proceeds under very mild conditions, often at room temperature.
-
-
Limitations & Causality:
-
Catalyst Sensitivity: The palladium catalyst can be sensitive to air and certain functional groups (e.g., thiols), which can poison it.[22] Reactions are often performed under an inert atmosphere.
-
Cost and Removal: Palladium catalysts can be expensive, and residual metal must be carefully removed from the final product, a critical consideration in drug development.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group is a silicon-based carbamate that is removed by fluoride ions, adding another dimension of orthogonality to the synthetic chemist's toolbox.[23]
-
Mechanism of Action: The Teoc group is introduced with reagents like Teoc-OSu.[23] It is stable to a wide range of acidic and reductive conditions, including catalytic hydrogenation.[23] Deprotection is triggered by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β-elimination (Peterson-type elimination) that releases the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[23]
-
Advantages:
-
Limitations & Causality:
-
Reagent Cost: Fluoride reagents like TBAF can be expensive and hygroscopic.
-
Compatibility: Fluoride ions can be incompatible with other silicon-based protecting groups (e.g., silyl ethers) that may be present in the molecule.
-
Head-to-Head Performance Comparison
To facilitate rapid decision-making, the key properties of these protecting groups are summarized below.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| Benzyl Carbamate | Cbz, Z | Ph-CH₂-O-CO- | Cbz-Cl | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Boc, Fmoc, Alloc, Teoc |
| tert-Butyl Carbamate | Boc | (CH₃)₃C-O-CO- | Boc₂O | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, Cbz, Teoc |
| 9-Fluorenylmethoxy Carbamate | Fmoc | Fm-CH₂-O-CO- | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF (Mild Base) | Boc, Alloc, Cbz, Teoc |
| Allyl Carbamate | Alloc | CH₂=CH-CH₂-O-CO- | Alloc-Cl | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Boc, Fmoc, Cbz, Teoc |
| 2-(Trimethylsilyl)ethyl Carbamate | Teoc | (CH₃)₃Si-CH₂-CH₂-O-CO- | Teoc-OSu | Tetrabutylammonium Fluoride (TBAF) | Boc, Fmoc, Cbz, Alloc |
Visualizing Orthogonality and Selection
The choice of a protecting group is dictated by the overall synthetic strategy. The following diagrams illustrate the orthogonal relationships and a decision-making workflow.
Caption: Orthogonal Deprotection Pathways for Common Amine Protecting Groups.
Caption: Decision flowchart for selecting an amine protecting group.
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Boc Protection of an Amine
-
Objective: To protect a primary amine using di-tert-butyl dicarbonate.
-
Reagents:
-
Substrate (amine): 1.0 eq
-
Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃): 1.5 eq
-
Solvent: Dichloromethane (DCM) or a biphasic system of Dioxane/Water.[17]
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., TEA) and stir for 5 minutes at room temperature.
-
Add Boc₂O portion-wise to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected amine.
-
Protocol 2: Acid-Catalyzed Boc Deprotection
-
Objective: To remove the Boc protecting group.
-
Reagents:
-
Boc-protected substrate: 1.0 eq
-
Trifluoroacetic acid (TFA): 10-50% in a solvent like DCM.[13]
-
Scavenger (if needed, e.g., for Trp-containing peptides): Triisopropylsilane (TIS), 2.5%.
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TFA solution (and scavenger, if used).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction for the disappearance of starting material.[13]
-
Once complete, concentrate the solution under reduced pressure to remove the excess TFA and solvent.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.
-
The resulting amine salt can be used directly or neutralized with a mild base for further reactions.
-
Protocol 3: Fmoc Deprotection in SPPS
-
Objective: To remove the N-terminal Fmoc group from a resin-bound peptide.
-
Reagents:
-
Fmoc-peptide-resin: 1.0 eq
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v).[18]
-
-
Procedure:
-
Swell the Fmoc-peptide-resin in DMF in a reaction vessel for 20-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine/DMF solution for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.
-
The resin is now ready for the next amino acid coupling step.
-
Protocol 4: Alloc Deprotection of an Amine
-
Objective: To remove the Alloc group using a palladium catalyst.
-
Reagents:
-
Alloc-protected substrate: 1.0 eq
-
Pd(PPh₃)₄: 0.05 - 0.1 eq (catalyst)
-
Phenylsilane (PhSiH₃) or N-methylmorpholine (NMM): 10-20 eq (scavenger)[21]
-
Solvent: Anhydrous and degassed DCM or THF.
-
-
Procedure:
-
Dissolve the Alloc-protected substrate in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst. The solution may turn yellow or orange.
-
Stir the reaction at room temperature for 30-90 minutes, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove palladium residues and then worked up using standard aqueous extraction procedures.
-
Conclusion
The benzyl carbamate group, while historically significant, is often suboptimal for modern, complex syntheses due to its reliance on harsh deprotection methods. The Boc, Fmoc, Alloc, and Teoc groups provide a powerful and versatile suite of alternatives, each with distinct cleavage mechanisms that enable sophisticated orthogonal protection strategies. Understanding the causality behind their mechanisms, stabilities, and limitations is crucial for any researcher aiming to design efficient and robust synthetic routes. By carefully selecting from this toolkit, chemists can navigate the challenges of multi-step synthesis with greater precision and success.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. BOC Protection and Deprotection [pt.bzchemicals.com]
- 11. scispace.com [scispace.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. total-synthesis.com [total-synthesis.com]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 24. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Benzyl trans-4-aminomethylcyclohexylcarbamate by Gas and High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and, ultimately, patient safety. Benzyl trans-4-aminomethylcyclohexylcarbamate, a molecule featuring both a carbamate linkage and a primary amine, presents a unique set of analytical challenges. This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the determination of its purity. We will delve into the causality behind experimental choices, present detailed methodologies, and offer data-driven insights to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Challenge: Unpacking the Molecular Structure
The structure of this compound dictates the analytical approach. The presence of a polar primary amine group and the carbamate functional group results in a molecule with low volatility and a propensity for strong interactions with active sites in chromatographic systems. Direct analysis by Gas Chromatography is often hindered by poor peak shape and potential on-column degradation.[1][2] High-Performance Liquid Chromatography, while generally more amenable to such compounds, requires careful method development to achieve adequate retention and separation from potential impurities, especially on traditional reversed-phase columns.
Gas Chromatography (GC): A Derivatization-Centric Approach
Due to the low volatility and high polarity of this compound, direct GC analysis is impractical.[1] A derivatization step is essential to convert the polar amine group into a less polar, more volatile, and thermally stable derivative.[2][3] Silylation, a common derivatization technique, replaces the active hydrogen of the primary amine with a trimethylsilyl (TMS) group, thereby increasing its amenability to GC analysis.[3]
Experimental Protocol: GC with Silylation Derivatization
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
- Add 1 mL of anhydrous pyridine as a solvent and catalyst.
- Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.[2]
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the vial to room temperature before injection.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
- Inlet Temperature: 280°C.
- Injection Mode: Split (10:1).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 10°C/min to 300°C.
- Hold: 5 minutes at 300°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector Temperature: 320°C.
Visualization of the GC Workflow
Caption: Workflow for GC analysis of this compound involving silylation derivatization.
Performance and Potential Impurities
The GC-FID method, following derivatization, offers high sensitivity for carbon-containing compounds. Potential process-related impurities that could be detected include residual starting materials and by-products from the synthesis. For instance, impurities from the benzyl chloride raw material, such as benzaldehyde and benzyl alcohol, could be present.[4][5][6][7]
| Parameter | GC-FID Performance (Hypothetical Data) |
| Retention Time (TMS-derivative) | ~15.2 min |
| Resolution (Rs) from nearest impurity | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD, n=6) | < 1.5% |
| Analysis Run Time | ~21 min |
High-Performance Liquid Chromatography (HPLC): A Direct and Versatile Approach
HPLC is often the preferred technique for the analysis of thermally labile and polar compounds like carbamates.[8] However, the polar nature of this compound can lead to poor retention on traditional C18 reversed-phase columns. To overcome this, several HPLC modes can be considered:
-
Reversed-Phase with Ion-Pairing: An ion-pairing agent is added to the mobile phase to form a neutral complex with the ionized amine, enhancing its retention on a reversed-phase column.[9][10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content. This technique is well-suited for the retention and separation of polar compounds.[12][13][14][15]
For this guide, we will focus on a HILIC method as it provides excellent retention for polar amines without the need for ion-pairing agents, which can sometimes lead to longer column equilibration times and suppression of signal in mass spectrometry.
Experimental Protocol: HILIC-UV
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD), monitoring at 210 nm.
- Column: Waters ACQUITY UPLC BEH HILIC column (100 mm x 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-1 min: 95% B
- 1-8 min: 95% to 80% B
- 8-9 min: 80% to 95% B
- 9-12 min: 95% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis of this compound using the HILIC mode.
Performance and Potential Impurities
The HILIC-UV method offers a direct analysis without the need for derivatization, simplifying sample preparation. This method can effectively separate the main component from polar impurities. Non-polar impurities, however, will have very little retention and may elute in the void volume.
| Parameter | HILIC-UV Performance (Hypothetical Data) |
| Retention Time | ~6.5 min |
| Resolution (Rs) from nearest impurity | > 2.5 |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | ~0.06% |
| Precision (%RSD, n=6) | < 1.0% |
| Analysis Run Time | ~12 min |
Head-to-Head Comparison: GC vs. HPLC
| Feature | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography (HILIC) |
| Sample Preparation | More complex (requires derivatization). | Simpler (dissolve and inject). |
| Analysis Time | Longer due to oven programming. | Shorter with modern UHPLC systems. |
| Selectivity | Excellent for volatile and semi-volatile impurities. | Excellent for polar and non-polar impurities. |
| Sensitivity | High with FID for carbon compounds. | Good with UV detection; can be enhanced with MS. |
| Robustness | Derivatization can introduce variability. | Generally very robust and reproducible. |
| Instrumentation Cost | Generally lower. | Can be higher, especially for UHPLC systems. |
| Regulatory Compliance | Established and well-accepted. | Widely accepted and preferred for non-volatile analytes. |
Conclusion and Recommendations
Both GC and HPLC offer viable pathways for the purity analysis of this compound, each with distinct advantages and considerations.
The GC method, while requiring a derivatization step, provides high sensitivity and is a powerful tool for identifying and quantifying volatile and semi-volatile impurities . It is a cost-effective technique that is widely available in analytical laboratories.
The HPLC method, particularly in the HILIC mode, stands out for its simplicity in sample preparation and direct analysis of the compound . It offers excellent resolution for polar compounds and is generally faster and more robust. For routine quality control where speed and high throughput are desired, the HILIC-UV method is arguably superior.
The choice between GC and HPLC should be guided by the specific analytical objective. For comprehensive impurity profiling, a combination of both techniques may be warranted to capture the full spectrum of potential impurities. All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[16][17][18] Adherence to pharmacopeial standards, such as those outlined in USP General Chapter <621> for chromatography, is also crucial for ensuring data integrity and regulatory acceptance.[19][20][21][22][23]
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons | Scilit [scilit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
- 19. usp.org [usp.org]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. agilent.com [agilent.com]
- 22. Chromatography [usp.org]
- 23. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Spectroscopic Confirmation of Benzyl trans-4-aminomethylcyclohexylcarbamate
This guide provides a comprehensive framework for the spectroscopic confirmation of Benzyl trans-4-aminomethylcyclohexylcarbamate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] For researchers and drug development professionals, unambiguous structural verification is paramount for ensuring product purity, understanding reaction kinetics, and meeting regulatory standards. This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). We will compare the expected spectral characteristics of the final product against its common precursors and potential byproducts, providing the causal logic behind each analytical choice.
The Synthetic Context: Understanding Potential Impurities
To effectively confirm the structure of a reaction product, one must first understand its synthetic origin. This compound is typically synthesized via the reaction of trans-4-(aminomethyl)cyclohexylamine with benzyl chloroformate in the presence of a base.[2] This context is critical as the primary analytical challenge is distinguishing the final product from unreacted starting materials and possible side-products.
Figure 1: General synthesis pathway for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and stereochemistry of the molecule. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
Proton NMR is the first-line technique for confirming the presence of all key structural motifs. The trans-conformation of the cyclohexane ring leads to a relatively defined set of signals for its axial and equatorial protons, although they often appear as complex multiplets.
Expert Rationale: The key to confirmation lies in identifying signals unique to the product. The presence of both the benzyl group signals (aromatic and benzylic CH₂) and the cyclohexane signals, coupled with the characteristic downfield shift of the aminomethyl protons upon carbamate formation, provides strong evidence of a successful reaction.
Predicted ¹H NMR Signals for this compound:
-
~7.30-7.40 ppm (5H, multiplet): Protons of the monosubstituted benzene ring.
-
~5.10 ppm (2H, singlet): Benzylic protons (-O-CH₂ -Ph). Their singlet nature indicates no adjacent protons.[3]
-
~4.80-5.00 ppm (1H, broad singlet): The carbamate N-H proton. Its chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange.
-
~2.90-3.10 ppm (2H, triplet or doublet of doublets): The methylene protons attached to the carbamate nitrogen (-CH₂ -NH-). This signal is shifted downfield compared to the starting amine (~2.5-2.7 ppm) due to the electron-withdrawing effect of the carbamate group.
-
~0.80-2.00 ppm (11H, complex multiplets): The ten protons on the cyclohexane ring and the single methine proton adjacent to the aminomethyl group. The trans arrangement influences the specific coupling constants within this region.
Table 1: Comparative ¹H NMR Data
| Compound | Aromatic Protons (~7.3-7.5 ppm) | Benzylic CH₂ (~5.1 ppm) | Cyclohexane Protons (~0.8-2.0 ppm) | Aminomethyl CH₂ |
| Product | Present (5H) | Present (2H) | Present (~11H) | Present, ~3.0 ppm |
| trans-4-(aminomethyl)cyclohexylamine | Absent | Absent | Present | Present, ~2.6 ppm |
| Benzyl Chloroformate | Present (5H) | Present (2H) | Absent | Absent |
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing a count of unique carbon environments. The most diagnostic signal is that of the carbamate carbonyl carbon.
Expert Rationale: While the aliphatic region of the cyclohexane can be complex, the appearance of the carbamate carbonyl peak around 156 ppm is an unambiguous indicator of product formation. Comparing this to the carbonyl of the benzyl chloroformate starting material (~150 ppm, though this can vary) shows a distinct environmental change.
Predicted ¹³C NMR Signals for this compound:
-
~156.5 ppm: The carbamate carbonyl carbon (C =O).
-
~136.0-137.0 ppm: The quaternary aromatic carbon of the benzyl group.
-
~127.5-128.5 ppm: The C-H carbons of the benzene ring.[4]
-
~66.5 ppm: The benzylic carbon (-O-C H₂-Ph).[5]
-
~45.0-47.0 ppm: The methylene carbon attached to the carbamate nitrogen (-C H₂-NH-).
-
~28.0-44.0 ppm: Multiple signals corresponding to the carbons of the cyclohexane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The transformation of an amine and a chloroformate into a carbamate results in a highly distinct infrared spectrum.
Expert Rationale: The most critical diagnostic bands for confirming the formation of a secondary carbamate are the appearance of a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and a prominent N-H stretch around 3300-3400 cm⁻¹.[3][6] The simultaneous presence of these bands, along with the disappearance of the characteristic primary amine bands from the starting material, validates the reaction's success.
Table 2: Comparative FT-IR Diagnostic Peaks (cm⁻¹)
| Functional Group | Product | trans-4-(aminomethyl)cyclohexylamine | Benzyl Chloroformate |
| N-H Stretch | ~3350 (single peak) | ~3300-3400 (doublet) | Absent |
| C-H Stretch (Aromatic) | ~3030-3100 | Absent | ~3030-3100 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | Absent (or very weak) |
| C=O Stretch | ~1695 (strong) | Absent | ~1775 (very strong) |
| N-H Bend | ~1530 | ~1600 | Absent |
| C-O Stretch | ~1250 | Absent | ~1150-1180 |
The shift of the C=O stretch from ~1775 cm⁻¹ in benzyl chloroformate to ~1695 cm⁻¹ in the product is due to the resonance donation from the nitrogen atom, which decreases the double-bond character of the carbonyl.[7]
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the product, serving as a final, crucial confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Expert Rationale: The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the expected molecular weight. For this compound (C₁₅H₂₂N₂O₂), the molecular weight is 262.35 g/mol .[8] Observing a prominent ion at m/z 263.17 ([M+H]⁺) would strongly support product formation.
Predicted Mass Spectrometry Data:
-
Molecular Ion: [M+H]⁺ = 263.17
-
Key Fragments:
-
m/z 91: Tropylium ion, characteristic of a benzyl group.
-
m/z 127: Fragment corresponding to the protonated aminomethylcyclohexylamine portion.
-
m/z 172: [M - C₇H₇]⁺, loss of the benzyl group.
-
Table 3: Comparative Molecular Weights
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| Product | C₁₅H₂₂N₂O₂ | 262.35 | 263.17 |
| trans-4-(aminomethyl)cyclohexylamine | C₇H₁₆N₂ | 128.22 | 129.14 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.60 | 171.02 (isotope pattern) |
Integrated Confirmation Workflow & Experimental Protocols
A multi-faceted approach is essential for irrefutable confirmation. No single technique provides the complete picture, but together they form a self-validating system.
Figure 2: A logical workflow for spectroscopic confirmation.
Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire the ¹³C spectrum. Standard parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 scans).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.
FT-IR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize in-source fragmentation.
References
A Comparative Guide to Benzyl trans-4-aminomethylcyclohexylcarbamate and Benzyl trans-4-aminocyclohexylcarbamate in Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, carbamate-protected diamines play a crucial role as versatile intermediates and linkers. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: Benzyl trans-4-aminomethylcyclohexylcarbamate and Benzyl trans-4-aminocyclohexylcarbamate. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Carbamate-Protected Cyclohexyl Diamines
Carbamates are integral structural motifs in a vast array of approved pharmaceuticals and prodrugs.[1] Their prevalence stems from a unique combination of chemical stability, the capacity to enhance cell membrane permeability, and their ability to engage in hydrogen bonding, mimicking peptide bonds.[2][3] The benzyl carbamate (Cbz or Z) protecting group, in particular, is a cornerstone of peptide synthesis and medicinal chemistry due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
The cyclohexane scaffold provides a rigid, three-dimensional framework that is highly desirable in drug design for controlling the spatial orientation of functional groups. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring minimizes steric hindrance and locks the substituents in equatorial positions, offering predictable conformational stability.[4] This guide focuses on two such scaffolds where a primary amine is masked by a benzyl carbamate, leaving a second primary amine available for synthetic elaboration. The key distinction lies in the linkage of this second amine: directly to the cyclohexane ring or via a methylene spacer. This seemingly subtle difference has significant implications for reactivity, steric accessibility, and the overall utility of these molecules in synthesis.
Structural and Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective application. Below is a summary of their key characteristics.
| Property | This compound | Benzyl trans-4-aminocyclohexylcarbamate |
| CAS Number | 177582-74-0[5] | 149423-77-8[6] |
| Molecular Formula | C₁₅H₂₂N₂O₂[5] | C₁₄H₂₀N₂O₂[6] |
| Molecular Weight | 262.35 g/mol | 248.32 g/mol [6] |
| Structure | ![]() | ![]() |
| Key Structural Difference | Aminomethyl (-CH₂NH₂) group | Amino (-NH₂) group |
| Predicted pKa (of the free amine) | ~10.6 (more basic) | ~10.4 (less basic) |
The primary structural difference, the presence of a methylene spacer in this compound, leads to several important distinctions:
-
Basicity and Nucleophilicity: The primary amine in the aminomethyl derivative is expected to be slightly more basic and a stronger nucleophile. This is due to the insulating effect of the methylene group, which reduces the electron-withdrawing influence of the cyclohexane ring compared to the amine directly attached to it.
-
Steric Hindrance: The aminomethyl group extends further from the cyclohexane ring, potentially reducing steric hindrance at the nitrogen atom for incoming electrophiles compared to the more sterically encumbered ring-attached amino group.[2]
-
Conformational Flexibility: The C-N bond of the aminomethyl group introduces an additional degree of rotational freedom, which can influence the positioning of substituents in the final molecule.
Application in Synthesis: A Comparative Analysis
Both molecules are invaluable as bifunctional linkers in the synthesis of a wide range of compounds, from small molecule inhibitors to complex drug conjugates.[7][8] The choice between them is dictated by the specific requirements of the synthetic route and the desired properties of the target molecule.
N-Acylation and Amide Bond Formation
A common application for these molecules is the acylation of the free primary amine to form an amide bond. This is a fundamental transformation in the synthesis of, for example, kinase inhibitors and other targeted therapies.[9]
To illustrate the practical implications of the structural differences, we propose a comparative N-acylation experiment.
Objective: To compare the reaction efficiency of this compound and Benzyl trans-4-aminocyclohexylcarbamate in an amide coupling reaction with a sterically hindered carboxylic acid, such as 2,4,6-trimethylbenzoic acid.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In separate reaction vessels, dissolve 2,4,6-trimethylbenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) and stir at room temperature for 30 minutes.
-
Amine Addition: To each reaction vessel, add a solution of either this compound (1.0 equiv.) or Benzyl trans-4-aminocyclohexylcarbamate (1.0 equiv.) in anhydrous DCM.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Work-up and Isolation: Upon completion, filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the acylated product for each reaction.
Expected Outcome and Rationale:
It is anticipated that the reaction with This compound will proceed at a faster rate and afford a higher yield of the desired amide.
-
Causality: The primary amine of this compound is less sterically hindered due to the methylene spacer, allowing for more facile approach of the bulky activated carboxylic acid.[2] The slightly higher nucleophilicity of this amine will also contribute to a faster reaction rate. Conversely, the amino group directly attached to the cyclohexane ring in Benzyl trans-4-aminocyclohexylcarbamate is more sterically encumbered, leading to a slower reaction and potentially lower yield with a sterically demanding electrophile.
Visualization of Synthetic Workflows
To further clarify the synthetic utility of these building blocks, the following diagrams illustrate their application in a generalized synthetic workflow.
General N-Acylation Workflow
References
- 1. This compound | 177582-74-0 | Benchchem [benchchem.com]
- 2. ohans.com [ohans.com]
- 3. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. a2bchem.com [a2bchem.com]
- 6. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl trans-4-aminomethylcyclohexylcarbamate
As researchers and developers at the forefront of pharmaceutical innovation, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compounds we handle, such as Benzyl trans-4-aminomethylcyclohexylcarbamate, are often novel molecules with incomplete toxicological profiles. Therefore, establishing a robust and cautious disposal protocol is not merely a regulatory formality; it is a cornerstone of responsible science. This guide provides a direct, procedural framework for the safe handling and disposal of this specific carbamate derivative, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the "why" behind a disposal protocol is critical for its effective implementation. This compound belongs to the carbamate class of compounds. While this specific molecule's data is limited, the carbamate functional group is prevalent in pesticides and other biologically active agents, necessitating a cautious approach.
The primary known hazard, based on data for structurally similar compounds, is acute oral toxicity .[1] It is classified as "Harmful if swallowed" (H302). Furthermore, it is a combustible solid , which informs storage and fire safety considerations.[1] Given these factors, we must treat this compound as hazardous waste and prevent its release into the environment where its effects are not well-characterized.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE to minimize exposure. This is a non-negotiable first step.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Conduct all handling of the solid powder or solutions within a certified chemical fume hood to prevent inhalation.
An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins the moment you designate the material as waste. The cardinal rule is segregation to prevent dangerous reactions.[4][5]
-
Waste Classification: this compound waste must be classified as Hazardous Chemical Waste .
-
Segregation:
-
Solid Waste: Collect pure compound, contaminated weighing papers, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a compatible hazardous waste container intended for that solvent stream (e.g., "Halogenated Solvents" or "Non-Halogenated Solvents").
-
DO NOT mix this waste with other chemical streams like strong acids, bases, or oxidizing agents.[3][6]
-
DO NOT dispose of this compound down the drain under any circumstances.[7]
-
Step-by-Step Disposal Protocols
Follow these procedural steps for different scenarios involving this compound waste.
Protocol 4.1: Disposal of Unused Solid Compound and Contaminated Materials
-
Containerization: Place the solid waste into a robust, sealable, and chemically compatible container. A polyethylene or glass container is typically appropriate.
-
Labeling: The container must be clearly and securely labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the quantity.
-
The date the waste was first added to the container (accumulation start date).
-
-
Storage: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be secure, well-ventilated, and away from general laboratory traffic.[3]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][8]
Protocol 4.2: Managing Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Containment (Small Spill): For small spills of the solid powder, gently cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][8] Avoid raising dust.
-
Collection: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container as they are now considered contaminated.[8]
Quantitative Safety Data Summary
| Property | Value / Characteristic | Significance for Disposal | Source |
| Physical State | Solid | Dictates solid waste handling procedures. | |
| Hazard Class | Acute Toxicity 4 (Oral) | Harmful if swallowed; prevent ingestion and skin contact. | [1] |
| GHS Statement | H302: Harmful if swallowed | Reinforces the need for strict PPE and handling protocols. | [1] |
| Storage Class | 11 - Combustible Solids | Store away from ignition sources. | [1] |
| Primary Disposal | Incineration via Licensed Contractor | Ensures complete destruction of the chemical. | [5][9] |
Regulatory Framework: Adhering to EPA Standards
As a carbamate, this compound falls under a class of chemicals closely regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA has established specific Land Disposal Restrictions (LDRs) and treatment standards for hazardous wastes generated from the production of carbamates.[10][11] While laboratory-scale waste is different from industrial production waste, the principle remains: these compounds require specific treatment before disposal, typically high-temperature incineration, to ensure their complete destruction.[9] Relying on a professional disposal service ensures compliance with these complex federal and state regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effective Lab Chemical Waste Management [emsllcusa.com]
- 5. actenviro.com [actenviro.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 11. EPA Modifies LDRs for Carbamates | Lion Technology [lion.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


